molecular formula C19H21BrN6O6 B010570 Disperse blue 291 CAS No. 56548-64-2

Disperse blue 291

Numéro de catalogue: B010570
Numéro CAS: 56548-64-2
Poids moléculaire: 509.3 g/mol
Clé InChI: QRKGKRSGMAWUMO-UHFFFAOYSA-N
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Description

Disperse blue 291, also known as this compound, is a useful research compound. Its molecular formula is C19H21BrN6O6 and its molecular weight is 509.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGKRSGMAWUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069117
Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56548-64-2, 1093135-35-3
Record name N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Blue 2
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Record name Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]-
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Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Record name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Foundational & Exploratory

Disperse blue 291 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Blue 291: Chemical Properties and Structure

Introduction

This compound is a synthetic monoazo dye known for its application in the textile industry, particularly for dyeing synthetic fibers.[1][2] As a disperse dye, it possesses low water solubility and is applied from a fine aqueous dispersion.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, targeted towards researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Structure and Identification

This compound belongs to the single azo class of dyes. Its chemical structure is characterized by an azo group (-N=N-) connecting a substituted phenyl ring with a brominated and dinitrated phenyl ring. The systematic IUPAC name for this compound is N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide.

The molecular structure gives rise to its characteristic blue color and its affinity for hydrophobic fibers like polyester.

Structural Identifiers:

IdentifierValue
IUPAC Name N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
SMILES CCN(CC)c1cc(NC(=O)C)c(cc1OC)N=Nc2c(Br)cc(cc2--INVALID-LINK--[O-])--INVALID-LINK--[O-]
InChI InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)/b23-22+[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 56548-64-2[1][6]
C.I. Number 113395
Molecular Formula C19H21BrN6O6[6]
Molecular Weight 509.31 g/mol [6][7][8]
Appearance Dark blue tiny particles/grain[2][9]
Boiling Point 700.4 °C at 760 mmHg[6]
Density 1.54 g/cm³[1][6]
Flash Point 377.4 °C[1]
Water Solubility Very low[3][4]
pKa 13.43 ± 0.70 (Predicted)[1][6]
XLogP3-AA 4.1[8]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1][2]

1. Diazotization of 2,4-Dinitro-6-bromoaniline:

  • A cold solution of sodium nitrite (B80452) is added to a solution of 2,4-Dinitro-6-bromoaniline in concentrated hydrochloric acid at a temperature of 0-5 °C. This reaction forms the diazonium salt.

2. Azo Coupling:

  • The prepared diazonium salt solution is then added to a cold solution of the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide.

  • The mixture is stirred at a low temperature (< 5 °C) to facilitate the coupling reaction, which results in the formation of the this compound dye as a solid precipitate.

  • The resulting solid is collected by filtration and can be further purified by crystallization.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process A 2,4-Dinitro-6-bromoaniline D Diazotization (0-5 °C) A->D B N-(3-(diethylamino)-4- methoxyphenyl)acetamide E Azo Coupling (< 5 °C) B->E C Sodium Nitrite (NaNO2) in conc. HCl C->D D->E Diazonium Salt F This compound E->F

Caption: Synthesis workflow for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The analysis of disperse dyes, including this compound, is often carried out using High-Performance Liquid Chromatography (HPLC), frequently coupled with a Photodiode Array (PDA) detector and a mass spectrometer (MS) for enhanced identification and purity assessment.[10]

General Protocol Outline:

  • Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide). Extract the dye from the sample matrix (e.g., textile fibers) using an appropriate solvent and sonication.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of two solvents, such as water (often with an additive like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Detection:

    • PDA Detector: Scans a range of wavelengths to obtain the UV-Vis spectrum of the eluting peaks, which aids in identification.

    • Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the compound and any impurities.[10]

The diagram below outlines the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound A Sample Preparation (Extraction/Dissolution) B HPLC System (C18 Column, Gradient Elution) A->B C PDA Detection (UV-Vis Spectrum) B->C D Mass Spectrometry (m/z Data) B->D E Data Analysis (Identification & Quantification) C->E D->E

Caption: General workflow for HPLC analysis.

Applications and Significance

This compound is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic, as well as their blends.[1][2] Its molecular structure allows it to penetrate and bind with the amorphous regions of these hydrophobic fibers under high-temperature dyeing conditions.

Beyond its use in the textile and printing industries, it has also been noted for its use as a tracer compound in environmental testing and as a reference dye in metabolomics research due to its distinct spectral characteristics.[1]

G cluster_properties Chemical Properties cluster_phys_properties Resulting Properties A This compound Chemical Structure B Monoazo Group (-N=N-) A->B C Aromatic Rings with -NO2, -Br, -N(C2H5)2 groups A->C D Low Polarity / Non-ionic A->D E Blue Color (Chromophore) B->E C->E F Low Water Solubility D->F G Affinity for Hydrophobic Fibers D->G H Applications (Polyester Dyeing, Printing) F->H G->H

References

An In-Depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, identified by the CAS number 56548-64-2, is a synthetic mono-azo dye. Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylic.[1] Its molecular structure, characterized by a bromo-dinitrophenyl azo group linked to a diethylamino-methoxyphenyl acetamide (B32628) moiety, imparts a distinct blue color. While widely used in industrial applications, recent scientific investigations have brought to light its potential genotoxic, mutagenic, and cytotoxic properties, making it a compound of interest for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of this compound, including its physicochemical characteristics, synthesis, analytical methods, and a detailed examination of its biological effects and the experimental protocols used for their assessment.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented in Table 1. It is important to note that some experimental values, such as the melting point, are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56548-64-2[1]
Molecular Formula C₁₉H₂₁BrN₆O₆[1]
Molecular Weight 509.31 g/mol
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide[2]
Synonyms C.I. 113395, Disperse Navy Blue S-BGF300[1]
Appearance Dark blue tiny particles/grain[3]
Boiling Point 700.4 °C at 760 mmHg[1]
Flash Point 377.4 °C[1]
Density 1.54 g/cm³[1]
Water Solubility Very low[4]
UV-vis λmax 541 nm[5]
Predicted pKa 13.43 ± 0.70[1]

Note: Some physical properties are predicted and have not been experimentally verified.

Synthesis and Manufacturing

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling.

Synthesis Workflow

The overall synthesis workflow is depicted in the following diagram.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2,4-Dinitro-6-bromoaniline C Diazonium Salt of 2,4-Dinitro-6-bromoaniline A->C Diazotization (0-5 °C) B Nitrosyl sulfuric acid in concentrated sulfuric acid B->C E This compound C->E D N-(3-(diethylamino)-4- methoxyphenyl)acetamide D->E Azo Coupling

Caption: Synthesis workflow for this compound.

Experimental Protocols

This procedure is based on established methods for the diazotization of aromatic amines.

  • Preparation: In a reaction vessel equipped with a stirrer and a cooling system, suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.

  • Cooling: Cool the suspension to a temperature between 0 and 5 °C using an ice-salt bath.

  • Diazotizing Agent Preparation: In a separate vessel, prepare the diazotizing agent by adding sodium nitrite (B80452) to chilled concentrated sulfuric acid to form nitrosyl sulfuric acid.

  • Reaction: Slowly add the prepared nitrosyl sulfuric acid to the cooled suspension of 2,4-Dinitro-6-bromoaniline while maintaining the temperature below 5 °C.

  • Completion: Stir the reaction mixture for an additional 1-2 hours at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of 2,4-Dinitro-6-bromoaniline.

  • Coupling Component Preparation: In a separate reaction vessel, dissolve the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, in a suitable solvent, such as a dilute aqueous acid solution.

  • Cooling: Cool the solution of the coupling component to 0-5 °C.

  • Coupling: Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.

  • pH Adjustment: Maintain a slightly acidic pH during the coupling reaction to facilitate the electrophilic substitution.

  • Precipitation and Isolation: The azo dye, this compound, will precipitate out of the solution as a colored solid.

  • Purification: The crude product is then collected by filtration, washed with water to remove any remaining acid and unreacted salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Characterization

Table 2: Representative HPLC-DAD Method Parameters for Disperse Dye Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Gradient A typical gradient might start at 40% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40 °C
DAD Wavelength Monitoring at the λmax of this compound (541 nm) and other wavelengths to detect impurities.
Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a calibration curve.

Biological Activity and Genotoxicity

This compound has been the subject of several studies investigating its toxicological profile. The primary concern is its demonstrated genotoxicity and mutagenicity.

Mechanism of Action: DNA Intercalation

The genotoxicity of this compound is attributed to its ability to act as a DNA intercalating agent. The planar aromatic structure of the dye molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to DNA damage and interference with DNA replication and transcription processes.

DNA_Intercalation Mechanism of DNA Intercalation cluster_DNA DNA Double Helix Base Pair 1 Base Pair 1 Base Pair 2 Base Pair 2 Base Pair 1->Base Pair 2 Base Pair 3 Base Pair 3 Base Pair 2->Base Pair 3 DB291 This compound Base Pair 4 Base Pair 4 Base Pair 3->Base Pair 4 DB291->Base Pair 2 π-π stacking DB291->Base Pair 3

Caption: DNA intercalation by this compound.

Downstream Cellular Effects and Signaling Pathways

The DNA damage induced by the intercalation of this compound can trigger a cascade of cellular responses, primarily through the activation of DNA Damage Response (DDR) pathways. These pathways are crucial for maintaining genomic integrity.

DDR_Pathway DB291 This compound Intercalation DNA Intercalation DB291->Intercalation DNA_Damage DNA Damage (e.g., Strand Breaks) Intercalation->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Checkpoint Cell Cycle Arrest (G1/S, G2/M) ATM_ATR->Checkpoint Repair Activation of DNA Repair Pathways (e.g., BER, NER) ATM_ATR->Repair Apoptosis Apoptosis (Cell Death) ATM_ATR->Apoptosis Severe Damage Checkpoint->Repair Survival Cell Survival and DNA Repair Repair->Survival

Caption: DNA Damage Response pathway activation.

The activation of kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) leads to the phosphorylation of downstream targets, initiating cell cycle arrest to allow time for DNA repair.[8][9][10] If the damage is too severe to be repaired, these pathways can trigger apoptosis (programmed cell death).

Experimental Protocols for Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated using standard in vitro and in vivo assays. The two most commonly cited methods are the Comet Assay and the Micronucleus Test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow A 1. Cell Treatment with This compound B 2. Embedding Cells in Agarose Gel on a Microscope Slide A->B C 3. Cell Lysis (Detergent, High Salt) B->C D 4. Alkaline Unwinding of DNA C->D E 5. Electrophoresis D->E F 6. Staining with Fluorescent Dye E->F G 7. Visualization and Image Analysis F->G

Caption: Comet assay experimental workflow.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human hepatoma HepG2 cells) to an appropriate confluency.

    • Expose the cells to various concentrations of this compound (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (a known genotoxic agent).

  • Slide Preparation:

    • Mix the treated cells with low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

    • Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates a higher level of DNA damage.

In Vitro Micronucleus Assay

The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Micronucleus_Assay_Workflow A 1. Cell Treatment with This compound B 2. Addition of Cytochalasin B A->B C 3. Incubation to Allow for Cell Division B->C D 4. Cell Harvesting and Fixation C->D E 5. Staining of Nuclei and Cytoplasm D->E F 6. Microscopic Analysis of Binucleated Cells E->F G 7. Scoring of Micronuclei F->G

References

An In-depth Technical Guide to the Synthesis and Purification of Disperse Blue 291 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Blue 291 (CAS No. 56524-77-7), an aminoanthraquinone-based disperse dye. The methodologies detailed herein are intended for research and development purposes, offering a foundation for scientists and professionals in dye chemistry and related fields.

Synthesis of this compound

This compound is synthesized through a series of reactions involving the functionalization of an anthraquinone (B42736) core. The key steps typically involve bromination, followed by aromatic nucleophilic substitution reactions to introduce the desired amino groups.

The synthesis of this compound generally starts from 1,4-dihydroxyanthraquinone (quinizarin), which undergoes bromination to yield 1,4-dihydroxy-2,3-dibromoanthraquinone. This intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, to yield the final dye molecule.

G A 1,4-Dihydroxyanthraquinone (Quinizarin) C 1,4-Dihydroxy-2,3-dibromoanthraquinone (Intermediate) A->C Bromination B Bromine (Br2) in Acetic Acid E This compound C->E Nucleophilic Substitution D 2-Aminoethanol D->E

Caption: Synthesis pathway of this compound.

The following is a representative protocol for the synthesis of this compound. Reagent quantities and reaction conditions may require optimization.

  • Bromination of Quinizarin (B34044):

    • Dissolve 1,4-dihydroxyanthraquinone (quinizarin) in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the quinizarin solution at room temperature with constant stirring.

    • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it into cold water.

    • Filter the precipitate, wash with water until neutral, and dry to obtain 1,4-dihydroxy-2,3-dibromoanthraquinone.

  • Amination of the Intermediate:

    • Suspend the dried 1,4-dihydroxy-2,3-dibromoanthraquinone in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

    • Add an excess of 2-aminoethanol and a copper catalyst (e.g., copper(I) iodide).

    • Heat the mixture to 120-130°C for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into a dilute acid solution (e.g., 5% HCl) to precipitate the crude dye.

    • Filter the crude this compound, wash with water, and dry.

Purification of this compound

The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of recrystallization and column chromatography is often effective.

G cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start_end start_end process process decision decision output output A Crude Product from Synthesis B Recrystallization (e.g., from Ethanol (B145695)/Water) A->B Initial Purification C Purity Check (TLC/HPLC) B->C D Column Chromatography (Silica Gel) C->D Purity < 95% F Pure this compound C->F Purity > 95% E Purity Check (TLC/HPLC) D->E E->D Collect Fractions & Re-check E->F Pure Fractions G Characterization (NMR, MS, UV-Vis) F->G

Caption: General workflow for purification and analysis.

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dimethylformamide (DMF) and water or ethanol and water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the crystals, wash with a cold solvent, and dry under vacuum.

  • Column Chromatography:

    • If further purification is needed, prepare a silica (B1680970) gel column using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Dissolve the recrystallized dye in a minimum amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Physicochemical Data

The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C18H16N2O4
Molecular Weight 340.33 g/mol
Appearance Dark blue powder
Melting Point 158 - 162 °C
Absorption Maximum (λmax) ~640 nm (in acetone)
CAS Number 56524-77-7

Biological Activity and Signaling Pathways

This compound is primarily designed and used as a colorant for synthetic fibers and plastics. There is limited publicly available research on its specific interactions with biological signaling pathways in the context of drug development. However, some azo dyes have been studied for their potential biological effects, including cytotoxicity and genotoxicity, which are often linked to their metabolic breakdown products. Any investigation into the use of this compound for biological applications should be preceded by thorough toxicological and mechanistic studies.

The diagram below illustrates a hypothetical logical relationship for investigating the biological impact of a disperse dye.

G compound compound process process pathway pathway outcome outcome A This compound B Cellular Uptake A->B C Metabolic Activation (e.g., Azo Reduction) B->C D Reactive Metabolites C->D E Interaction with Cellular Macromolecules (DNA, Proteins) D->E F Stress Response Pathways (e.g., p53, Nrf2) E->F G Cellular Outcomes (Apoptosis, Genotoxicity) F->G

Caption: Potential bioactivity investigation pathway.

Photophysical Properties of Disperse Blue 291 for Fluorescence Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics. Its chemical structure, 2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyacetanilide, features a donor-acceptor (D-π-A) system, a common characteristic of fluorescent molecules. This technical guide provides a comprehensive overview of the known and extrapolated photophysical properties of this compound, offering insights into its potential application in fluorescence-based research and drug development. Due to a scarcity of direct experimental data for this compound, this guide incorporates findings from structurally similar aminoazobenzene dyes to provide a foundational understanding of its expected behavior.

Core Photophysical Properties

Data Summary

The following table summarizes the estimated photophysical properties of this compound. These values are based on data reported for structurally related aminoazobenzene dyes and should be considered as a starting point for experimental validation.[1]

Photophysical ParameterEstimated Value/RangeNotes
Maximum Absorption (λmax) 400 - 530 nmThe absorption maximum is expected to be sensitive to solvent polarity (solvatochromism). Electron-withdrawing groups on the phenylazo moiety and electron-donating groups on the aniline (B41778) moiety, as present in this compound, typically lead to absorption in this range.[1]
Molar Extinction Coefficient (ε) 20,000 - 40,000 M-1cm-1High molar extinction coefficients are characteristic of azo dyes, indicating strong absorption of light.
Maximum Emission (λem) 500 - 650 nmA significant Stokes shift (separation between absorption and emission maxima) is anticipated. The emission wavelength is also likely to exhibit solvatochromism.
Fluorescence Quantum Yield (ΦF) Low to ModerateThe fluorescence quantum yield of azo dyes can vary significantly. The presence of the azo (-N=N-) group can sometimes lead to fluorescence quenching.[2] However, some azo dyes are known to be fluorescent.[3] The rigid structure and D-π-A character of this compound may allow for moderate fluorescence.
Fluorescence Lifetime (τF) 1 - 5 nanoseconds (ns)This is a typical range for many organic fluorophores. The actual lifetime will depend on the dye's environment and can be influenced by factors such as solvent viscosity and temperature.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires specific experimental methodologies, particularly given its low water solubility.

Preparation of this compound Solutions

Due to its hydrophobic nature, this compound is sparingly soluble in water. For spectroscopic analysis, it is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequent dilutions can be made in the desired experimental buffer or solvent system. It is crucial to ensure that the dye does not precipitate in the final working solution, which can be verified by visual inspection and by checking for light scattering in the spectrophotometer.

Measurement of Absorption and Emission Spectra
  • Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Procedure:

    • Prepare a series of dilutions of this compound in the solvent of interest.

    • Record the absorption spectrum using the UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax).

    • Using the spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).

    • It is advisable to record an excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) can be determined from the absorption spectrum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound. Rhodamine 6G in ethanol (ΦF = 0.95) is a common standard for the visible region.

  • Procedure:

    • Prepare solutions of the standard and this compound with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the integrated fluorescence intensity (area under the emission curve) of both the sample and the standard.

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield of this compound using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for applications such as fluorescence resonance energy transfer (FRET) and fluorescence polarization assays.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

  • Procedure:

    • The sample is excited by a pulsed light source (e.g., a picosecond laser).

    • The time delay between the excitation pulse and the arrival of the first emitted photon at a detector is measured.

    • A histogram of these delay times is built up over many excitation cycles, which represents the fluorescence decay curve.

    • The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Signaling Pathways and Experimental Workflows

The utility of a fluorescent probe in biological systems often depends on its ability to interact with specific cellular components or respond to changes in the local environment. While the specific biological interactions of this compound have not been extensively studied, its solvatochromic properties suggest its potential as an environmental sensor.

Solvatochromism and Environmental Sensing

The absorption and emission spectra of this compound are expected to be sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the dye upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property can be exploited to probe the polarity of different microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

solvatochromism_workflow cluster_experiment Experimental Workflow cluster_application Potential Application prep Prepare this compound in Solvents of Varying Polarity measure Measure Absorption and Emission Spectra prep->measure Varying Dielectric Constant analyze Analyze Spectral Shifts vs. Solvent Polarity Parameter (e.g., ET(30)) measure->analyze correlate Correlate Spectral Shifts with Environmental Polarity analyze->correlate probe_binding This compound Binds to Hydrophobic Pocket of a Protein spectral_change Observe Blue-Shift in Fluorescence Emission probe_binding->spectral_change interpret Infer Low Polarity of the Binding Site spectral_change->interpret

Caption: Workflow for characterizing and applying the solvatochromic properties of this compound.

General Experimental Workflow for Cellular Imaging

Should this compound prove to be cell-permeable and exhibit fluorescence within a biological context, a general workflow for cellular imaging can be outlined.

cellular_imaging_workflow start Prepare this compound Stock Solution (e.g., in DMSO) load_dye Incubate Cells with this compound start->load_dye culture_cells Culture Cells of Interest culture_cells->load_dye wash Wash Cells to Remove Unbound Dye load_dye->wash image Image Cells using Fluorescence Microscopy wash->image analyze_image Analyze Images for Localization and Intensity image->analyze_image end Interpret Results analyze_image->end

Caption: A generalized workflow for utilizing this compound in cellular fluorescence microscopy.

Conclusion

This compound, while primarily an industrial dye, possesses a chemical structure suggestive of fluorescent properties that could be valuable for research applications. This guide provides an in-depth, albeit partially extrapolated, overview of its photophysical characteristics and outlines the necessary experimental protocols for their validation. The potential solvatochromic nature of this compound makes it a candidate for use as an environmental probe. Further experimental characterization is essential to fully unlock its potential for fluorescence studies in chemical and biological systems. Researchers are encouraged to use the information presented herein as a foundation for their investigations into the fluorescent applications of this and similar azo dyes.

References

Unraveling the Degradation of Disperse Blue 291: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the degradation pathways and associated byproducts of the azo dye C.I. Disperse Blue 291. The document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate and toxicological implications of textile industry effluents. This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is a synthetic dye known for its mutagenic properties, making the study of its degradation critical for environmental remediation and human health.[1][2]

Introduction to this compound and the Imperative of Degradation

This compound is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers.[3] The presence of azo bonds and aromatic amines in its structure is a cause for concern, as the reductive cleavage of these bonds can lead to the formation of potentially carcinogenic aromatic amines.[4][5] The discharge of effluents containing this compound and its degradation products into aquatic ecosystems poses a significant environmental threat, potentially impacting aquatic life and human health through the food chain.[5][6] Consequently, understanding the mechanisms of its degradation and identifying the resulting byproducts is paramount for developing effective wastewater treatment strategies.

Degradation Pathways of this compound

The degradation of azo dyes like this compound can be achieved through various physical, chemical, and biological methods. This guide focuses on advanced oxidation processes (AOPs), which are highly effective in breaking down complex organic molecules. Specifically, we will delve into the photoelectrocatalytic chlorination process, a promising method for the degradation of this dye.

Photoelectrocatalytic Chlorination

A study by Oliveira et al. (2012) provides a detailed analysis of the degradation of this compound using photoelectrocatalytic chlorination.[1] This advanced oxidation process utilizes a combination of UV light, a semiconductor catalyst (like TiO2), and an electric potential in the presence of chloride ions to generate highly reactive chlorine and hydroxyl radicals. These radicals are potent oxidizing agents that can effectively break down the complex structure of the dye.

The primary mechanism involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This initial step leads to the decolorization of the dye solution. Subsequent reactions involve the oxidation and fragmentation of the resulting aromatic intermediates, ultimately leading to the formation of smaller, less toxic molecules, and in ideal scenarios, complete mineralization to CO2, H2O, and inorganic ions.

Identified Degradation Byproducts

The byproducts formed during the degradation of this compound are of significant interest due to their potential toxicity. Mass spectrometry analysis has been instrumental in identifying these intermediate and final products.[1]

During the photoelectrocatalytic chlorination of this compound, several chlorinated byproducts have been identified. The presence of these compounds highlights the transformation of the parent dye molecule into new chemical entities, whose toxicological profiles may differ from the original compound.

Byproduct CategorySpecific Compounds (Hypothesized based on general Azo Dye Degradation)Analytical MethodReference
Aromatic Amines2-bromo-4,6-dinitroaniline, 5-(diethylamino)-4-methoxy-2-aminoacetanilideMass Spectrometry[1]
Chlorinated AromaticsChlorinated derivatives of the parent dye and its primary breakdown productsMass Spectrometry[1]
Smaller Organic AcidsPhthalic acid, Benzoic acidGas Chromatography-Mass Spectrometry (GC-MS)Inferred from general azo dye degradation studies
Inorganic IonsBr-, NO3-, Cl-, NH4+Ion ChromatographyInferred from complete mineralization studies

Note: The specific chlorinated byproducts from the Oliveira et al. (2012) study are not fully enumerated in the abstract. Access to the full paper would be required for a complete list.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

Photoelectrocatalytic Degradation Setup

The photoelectrocatalytic degradation of this compound, as described by Oliveira et al. (2012), was conducted in an electrochemical cell equipped with a TiO2 nanotube array electrode as the photoanode and a platinum wire as the cathode.[1] A solution of the dye containing an electrolyte (e.g., NaCl) is introduced into the cell. The photoanode is then irradiated with a UV lamp while a constant potential is applied across the electrodes. The degradation process is monitored over time by analyzing samples for color removal (spectrophotometry), mineralization (Total Organic Carbon analysis), and byproduct identification (Liquid Chromatography-Mass Spectrometry).[1]

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the complex processes involved in the degradation of this compound, the following diagrams are provided.

Disperse_Blue_291_Degradation_Pathway DB291 This compound (C19H21BrN6O6) AzoCleavage Azo Bond Cleavage (-N=N-) DB291->AzoCleavage Intermediates Aromatic Intermediates (e.g., Aromatic Amines) AzoCleavage->Intermediates Oxidation Oxidation & Fragmentation (via •OH and Cl• radicals) Intermediates->Oxidation Byproducts Chlorinated Byproducts & Smaller Organic Molecules Oxidation->Byproducts Mineralization Mineralization (CO2, H2O, Br-, NO3-, Cl-) Byproducts->Mineralization FinalProducts Final Products Mineralization->FinalProducts

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Process cluster_analysis Analysis DyeSolution Prepare this compound Solution with Electrolyte PEC_Cell Introduce Solution to Photoelectrocatalytic Cell DyeSolution->PEC_Cell Irradiation UV Irradiation & Apply Potential PEC_Cell->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Decolorization Spectrophotometry (Color Removal) Sampling->Decolorization Mineralization TOC Analysis (Mineralization) Sampling->Mineralization Byproduct_ID LC-MS Analysis (Byproduct Identification) Sampling->Byproduct_ID

Caption: Workflow for photoelectrocatalytic degradation analysis.

Conclusion

The degradation of this compound, a mutagenic azo dye, is a critical area of environmental research. Advanced oxidation processes, particularly photoelectrocatalytic chlorination, have shown promise in effectively breaking down this complex molecule. The identification of chlorinated byproducts underscores the importance of thorough toxicological assessment of treated effluents. Further research is needed to fully elucidate the complete degradation pathway, identify all intermediate byproducts, and assess their environmental impact to develop robust and safe remediation technologies for textile wastewater.

References

In silico toxicity prediction of Disperse blue 291

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a single azo dye used in the textile industry for dyeing and printing polyester (B1180765) and its blended fabrics.[1] As with many synthetic colorants, particularly azo dyes, there are concerns regarding its potential toxicological effects on human health and the environment. Azo dyes can undergo metabolic reduction to form aromatic amines, some of which are known to be carcinogenic.[2][3][4][5] Experimental studies have demonstrated that this compound exhibits genotoxic, mutagenic, and cytotoxic effects in human liver cells (HepG2) and can cause an increase in micronucleated erythrocytes in mice.[6][7][8][9]

Given the time, cost, and ethical considerations associated with traditional animal testing, in silico (computational) toxicology has become an indispensable tool for the early identification of chemical hazards.[10][11] These methods use a compound's chemical structure to predict its potential toxicity, facilitating the prioritization of substances for further testing and guiding the development of safer alternatives.[10][12] This guide provides a detailed overview of the core in silico methodologies for predicting the toxicity of this compound, complete with experimental protocols, data summaries, and workflow visualizations.

Core Methodologies in Computational Toxicology

The prediction of chemical toxicity leverages several key computational techniques. These methods can be broadly categorized as expert rule-based, statistical-based, and mechanistic approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical algorithms that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[11][12][13] The fundamental principle is that the structure of a molecule determines its properties and, consequently, its toxicological profile.[12] These models are developed by analyzing a "training set" of compounds with known toxicity data to identify molecular descriptors that are predictive of the toxic endpoint.

Key Concepts:

  • Global vs. Local Models: Global QSAR models are built from a diverse set of chemicals, while local models are generated from a series of structurally similar (congeneric) compounds.[11]

  • Model Types: Models can be regression-based, predicting a continuous toxicity value (e.g., LD50), or classification-based, assigning a compound to a categorical class (e.g., toxic vs. non-toxic).[13][14]

  • Data Curation: Compile a high-quality dataset of structurally diverse azo dyes with reliable, experimentally determined data for a specific toxicity endpoint (e.g., Ames mutagenicity, carcinogenicity).

  • Molecular Structure Representation: Convert the chemical structures into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

  • Molecular Descriptor Calculation: Using specialized software (e.g., PaDEL-Descriptor, Dragon), calculate a wide range of molecular descriptors for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.

  • Model Generation: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the toxicity endpoint.[13]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Evaluate the model's predictive performance on the independent test set.

  • Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions. This ensures that predictions are only made for compounds similar to those in the training set.[13]

Expert Rule-Based Systems (e.g., Derek Nexus)

Expert rule-based systems utilize a knowledge base of manually curated structure-activity relationships, often called "structural alerts" or "toxicophores," to predict toxicity.[15][16] These alerts are molecular substructures known to be associated with specific toxicological hazards. When a query chemical is analyzed, the system checks for the presence of these alerts.

Key Features:

  • Knowledge-Driven: Predictions are based on established toxicological knowledge derived from literature and proprietary data.[15][17]

  • Mechanistic Insights: Often provides reasoning for the prediction, including the proposed mechanism of toxicity and supporting references.[15]

  • Broad Endpoint Coverage: Can predict a wide range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[16][17][18]

  • Structure Input: Draw the chemical structure of this compound or import it as a standard chemical file format (e.g., MOL, SMILES).

  • Endpoint Selection: Select the desired toxicity endpoints for prediction (e.g., Mutagenicity in Bacteria, Carcinogenicity, Skin Sensitization).

  • Prediction Execution: Run the prediction. The software compares the input structure against its knowledge base of structural alerts.

  • Result Interpretation:

    • Review the prediction outcomes, which are typically qualitative (e.g., PLAUSIBLE, EQUIVOCAL, INACTIVE).

    • Analyze any triggered alerts. The system will highlight the toxicophore within the query structure.[15]

    • Examine the supporting information, which includes the mechanistic rationale, key references, and examples of other compounds containing the alert.

Statistical-Based Systems (e.g., TOPKAT, SARAH Nexus)

These systems employ statistical or machine learning models built from large datasets of toxicological information.[18] Unlike expert systems that rely on predefined rules, these models learn complex relationships between chemical features and toxicity directly from the data.

Key Features:

  • Data-Driven: The predictive power is derived from the underlying data used to train the models.

  • Quantitative Predictions: Can often provide quantitative predictions of toxicity (e.g., probability of carcinogenicity).[19]

  • Complementary Approach: Often used alongside expert rule-based systems to satisfy regulatory guidelines, such as ICH M7 for mutagenic impurities, which require two complementary (Q)SAR methodologies.[18]

  • Structure Input: Provide the chemical structure of this compound.

  • Model Selection: Choose the relevant pre-built Quantitative Structure-Toxicity Relationship (QSTR) models for the desired endpoints (e.g., Rodent Carcinogenicity, Developmental Toxicity Potential).[19]

  • Prediction and Validation: Initiate the prediction. The system calculates the relevant molecular descriptors and inputs them into the selected QSTR models.

  • Review of Results:

    • Analyze the prediction output, which includes a quantitative estimate of toxicity and a determination of whether the structure falls within the model's Optimal Predictive Space (OPS).[19]

    • Examine the "similar" compounds from the database that were identified by the system to understand the basis for the prediction.[20]

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the overall safety of a chemical.[21] A compound that is not absorbed or is rapidly metabolized and excreted may have a lower toxic potential, even if it contains a structural alert. In silico ADMET prediction tools estimate these pharmacokinetic and toxicological properties.[22][23]

  • Input Structure: Submit the structure of this compound to an ADMET prediction platform (e.g., ADMET Predictor®, pkCSM).

  • Property Calculation: The platform computes a range of properties, including:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Predictions for endpoints like hERG inhibition, hepatotoxicity, and Ames mutagenicity.

  • Profile Analysis: Synthesize the individual predictions to build a comprehensive ADMET profile. This helps to identify potential liabilities that could influence the compound's in vivo toxicity.

Molecular Docking

Molecular docking is a computational method that predicts how a small molecule (ligand), such as a dye or its metabolite, binds to a macromolecular target, typically a protein or DNA.[12] This technique is instrumental in elucidating the molecular mechanisms of toxicity, such as the binding of a reactive metabolite to DNA, which can lead to mutagenicity.[24]

  • Ligand Preparation: Prepare the 3D structure of this compound and its potential aromatic amine metabolites. Assign appropriate charges and protonation states.

  • Receptor Preparation: Obtain the 3D structure of a relevant biological target (e.g., DNA, a specific cytochrome P450 enzyme, or a nuclear receptor) from a protein database like the PDB. Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.

  • Binding Site Definition: Identify the active site or binding pocket of the receptor where the interaction is expected to occur.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site. The software calculates a "docking score" to estimate the binding affinity for each pose.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This analysis provides insight into how the compound might exert a toxic effect at the molecular level.

In Silico Toxicity Assessment of this compound

Structural and Toxicological Context

This compound is a monoazo dye with the chemical formula C₁₉H₂₁BrN₆O₆.[25] Its structure contains several features relevant to toxicity prediction:

  • Azo Linkage (-N=N-): Susceptible to reductive cleavage by azoreductase enzymes in the liver and gut microbiota.[2][3][26] This metabolism is a primary activation pathway, breaking the dye into its constituent aromatic amines.[3][4]

  • Aromatic Amine Precursors: The predicted cleavage of this compound would yield 2-bromo-4,6-dinitroaniline (B162937) and N-(3-amino-5-(diethylamino)-4-methoxyphenyl)acetamide. Aromatic amines are a class of chemicals that includes known carcinogens.[27]

  • Nitro Groups (-NO₂): The presence of nitroaromatic structures can be a structural alert for mutagenicity.

Predicted Toxicity Profile

Based on its structure and the known toxicology of azo dyes, a consensus in silico prediction for this compound would raise several flags. The following tables summarize the likely predictions from various computational models.

Table 1: Predicted Toxicity Endpoints for this compound

Toxicity EndpointPredicted OutcomeRationale / Structural AlertIn Silico Method
Mutagenicity (Ames) Positive (with metabolic activation)Azo-reduction to aromatic amines; presence of dinitroaniline moiety.Expert Rule-Based (Derek Nexus), Statistical (SARAH Nexus)
Carcinogenicity Plausible / Suspected Structural alerts related to aromatic amines formed after metabolic cleavage.Expert Rule-Based (Derek Nexus), QSAR (TOPKAT)
Hepatotoxicity Plausible Aromatic amines and their metabolites are often associated with liver toxicity. Experimental data in HepG2 cells shows cytotoxicity.[6]Expert Rule-Based (Derek Nexus), ADMET Profiling
Skin Sensitization Plausible Dyes are a known class of skin sensitizers. The dinitro-halo-aromatic structure is a known alert.Expert Rule-Based (Derek Nexus), QSAR
Genotoxicity Positive Cleavage to reactive aromatic amines that can form DNA adducts. Supported by experimental comet and micronucleus assay data.[6][8]Expert Rule-Based (Derek Nexus), Molecular Docking

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredicted ValueImplication for Toxicity
Human Intestinal Absorption Low to ModerateOral exposure may lead to systemic availability, but also significant metabolism by gut microbiota.
Plasma Protein Binding HighHigh binding may limit free concentration but could also lead to longer retention in the body.
Metabolism High (Azo-reduction, Oxidation)Extensive metabolism is the key activation step leading to the formation of potentially toxic aromatic amines.
Blood-Brain Barrier Penetration UnlikelyThe molecule's polarity and size likely prevent it from crossing into the central nervous system.
hERG Inhibition Low ProbabilityUnlikely to be a primary cardiotoxicity concern.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the in silico toxicity prediction of this compound.

G cluster_input Input Data cluster_methods In Silico Prediction Methods cluster_output Output & Assessment Query Query Chemical (this compound) QSAR QSAR Models Query->QSAR Expert Expert Rule-Based (e.g., Derek Nexus) Query->Expert Stats Statistical-Based (e.g., TOPKAT) Query->Stats ADMET ADMET Profiling Query->ADMET Data Toxicology Databases (Experimental Data) Data->QSAR (for model building) Prediction Toxicity Profile (Mutagenicity, Carcinogenicity, Hepatotoxicity, etc.) QSAR->Prediction Expert->Prediction Stats->Prediction ADMET->Prediction Risk Hazard & Risk Assessment Prediction->Risk caption General workflow for in silico toxicity prediction.

Caption: General workflow for in silico toxicity prediction.

G cluster_dye Parent Compound cluster_metabolites Metabolic Products cluster_activation Activation & Effect Dye This compound (Azo Dye) Amine1 Aromatic Amine 1 (2-bromo-4,6-dinitroaniline) Dye->Amine1 Azo Reduction (Liver/Gut Flora) Amine2 Aromatic Amine 2 Dye->Amine2 Azo Reduction (Liver/Gut Flora) Reactive Reactive Metabolites (e.g., Nitrenium Ions) Amine1->Reactive Oxidation (CYP Enzymes) Amine2->Reactive Oxidation (CYP Enzymes) Adduct DNA Adducts Reactive->Adduct Covalent Binding to DNA Toxicity Genotoxicity & Carcinogenicity Adduct->Toxicity caption Metabolic activation pathway of azo dyes.

Caption: Metabolic activation pathway of azo dyes.

G cluster_models Complementary Models cluster_integration Integration cluster_result Final Assessment Query Query Chemical (this compound) Model1 Method 1 Expert Rule-Based Query->Model1 Model2 Method 2 Statistical-Based Query->Model2 Consensus Consensus Prediction Model1->Consensus Model2->Consensus Weight Weight of Evidence Assessment Consensus->Weight caption Consensus modeling approach for toxicity prediction.

Caption: Consensus modeling approach for toxicity prediction.

Conclusion

In silico toxicology provides a robust and efficient framework for assessing the potential hazards of chemicals like this compound.[12] Methodologies such as QSAR, expert systems, and ADMET profiling offer critical insights into the likely mutagenic, carcinogenic, and other toxic properties of this widely used azo dye. By computationally modeling the metabolic activation pathway—specifically the reductive cleavage of the azo bond to form aromatic amines—researchers can anticipate the formation of the ultimate toxic species.

These computational tools are vital for early hazard identification, allowing for the prioritization of chemicals for more resource-intensive experimental testing and guiding the design of safer alternatives.[10] It is critical to recognize that in silico predictions are not a replacement for experimental testing but rather a powerful component of a modern, integrated weight-of-evidence approach to chemical safety assessment.[28] By combining computational predictions with targeted in vitro and in vivo data, a more complete and reliable understanding of a chemical's toxicity can be achieved.

References

Methodological & Application

Investigational Application Notes: Disperse Blue 291 as a Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes provide an investigational framework for the potential use of Disperse Blue 291 as a fluorescent probe for cellular imaging. Based on current scientific literature, this compound is primarily recognized as a commercial textile dye with documented genotoxic and cytotoxic properties. There is a notable absence of established research validating its specific and safe use in live-cell imaging. Therefore, the protocols and information presented herein are intended as a general guide for the evaluation of a novel, uncharacterized dye for such purposes and should be approached with significant caution.

Introduction

Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and study of subcellular structures and dynamic processes. An ideal fluorescent probe for live-cell imaging should exhibit high specificity, photostability, cell permeability, and low cytotoxicity.[1][2][3] this compound is a commercially available azo dye, classified as a fluorescent dye in some chemical databases.[4][5] However, its practical application in cellular imaging is largely unexplored, and its known toxicological profile necessitates a thorough and cautious evaluation before any potential use in biological research.

Known Properties and Toxicological Profile

This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is an aminoazobenzene compound.[6][7] Toxicological studies have demonstrated that this compound can induce genotoxic, mutagenic, and cytotoxic effects in mammalian cells, including human cell lines.[6][7]

Quantitative Toxicological Data

The following table summarizes the reported cytotoxic and genotoxic concentrations of this compound. It is crucial to consider these values when designing any experiments involving this compound.

Cell LineAssayEffective ConcentrationObserved EffectReference
HepG2 (Human Hepatoma)Comet Assay & Micronucleus Test≥ 400 µg/mLIncrease in comet tail length and frequency of micronuclei[6]
HepG2 (Human Hepatoma)Cell Viability Assay≥ 400 µg/mLDecreased cell viability[6]
Swiss Mice (in vivo)Micronucleus Assay50 mg/kg body weightIncreased frequency of micronucleated polychromatic erythrocytes[8]

Investigational Workflow for Evaluating this compound as a Cellular Probe

The following diagram outlines a general workflow for the systematic evaluation of a novel compound like this compound for its utility in fluorescent cellular imaging.

Investigational Workflow a Determine Spectroscopic Properties (Excitation/Emission Maxima) b Assess Photostability (Quantum Yield, Photobleaching Rate) a->b c Determine Optimal Concentration Range (Titration Experiments) d Evaluate Cytotoxicity (e.g., MTT, LDH assays) c->d f Live-Cell Imaging Protocol Development e Assess Cell Permeability and Staining Pattern d->e g Co-localization with Known Organelle Markers f->g h Functional Assays (if applicable) g->h

Caption: A generalized workflow for the evaluation of a novel fluorescent probe.

Experimental Protocols (General)

The following are generalized protocols for the initial characterization of a potential fluorescent probe. These are not validated for this compound.

Protocol 1: Determination of Spectroscopic Properties
  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.

  • Absorption Spectrum: Measure the absorbance spectrum of the working solution using a spectrophotometer to determine the maximum absorption wavelength (λex).

  • Emission Spectrum: Using a spectrofluorometer, excite the working solution at its λex and measure the emission spectrum to determine the maximum emission wavelength (λem).

Protocol 2: Assessment of Cytotoxicity
  • Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not reach confluency within the assay period.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a period relevant to imaging experiments (e.g., 4, 12, or 24 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) to determine the concentration range suitable for imaging.

Protocol 3: General Staining and Imaging of Live Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Staining Solution: Prepare a staining solution of this compound in pre-warmed cell culture medium at a non-toxic concentration determined from Protocol 2.

  • Staining: Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for a predetermined time (e.g., 15-60 minutes).

  • Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh, pre-warmed medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of this compound.

Hypothetical Mechanism of Action

Should this compound prove to be a useful probe, determining its mechanism of action would be a critical next step. For instance, many fluorescent probes for cellular imaging operate by targeting specific organelles, such as lipid droplets, and exhibiting enhanced fluorescence in the hydrophobic environment.

Hypothetical Mechanism cluster_0 Extracellular Space cluster_1 Cytoplasm probe_out This compound (Low Fluorescence) probe_in This compound (Low Fluorescence) probe_out->probe_in Cellular Uptake target Lipid Droplet (Hydrophobic Environment) probe_in->target Binding to Target probe_bound This compound (High Fluorescence) target->probe_bound Fluorescence Enhancement

Caption: A hypothetical mechanism for a fluorescent probe targeting lipid droplets.

Conclusion and Future Directions

While this compound is categorized as a fluorescent dye, its utility as a probe for cellular imaging is currently unsubstantiated. The significant concerns regarding its cytotoxicity and genotoxicity must be addressed through rigorous investigation before it can be considered for any biological application. Future research should focus on a systematic evaluation of its photophysical properties, cytotoxicity at imaging-relevant concentrations, and its specificity for any subcellular compartments. Should it demonstrate favorable properties, further studies into its mechanism of fluorescence enhancement within the cellular environment would be warranted. Until such data is available, the use of this compound in cellular imaging is not recommended.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is an azo dye used in the textile industry. Due to its potential release into the environment and subsequent human exposure, evaluating its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The provided information is intended to guide researchers in designing and executing robust cytotoxicity studies.

This compound has been shown to elicit varied cytotoxic responses depending on the cell type and concentration. In human hepatoma HepG2 cells, it has been observed to decrease cell viability at higher concentrations.[1][2][3] Conversely, in other cell lines such as porcine intestinal epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6), this compound did not exhibit significant cytotoxic effects, a phenomenon potentially attributed to its larger molecular size and polarity which may limit its cellular uptake.[4][5]

The primary mechanism of cytotoxicity for many azo dyes is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This can lead to cellular damage and the activation of various signaling pathways, including those involved in cellular defense and apoptosis.

Data Presentation

The following table summarizes the quantitative data on the in vitro cytotoxicity of this compound in the human hepatoma cell line, HepG2.

Cell LineAssay TypeConcentration (µg/mL)Observed Effect on Cell ViabilityReference
HepG2Cell Viability Assay200No significant decrease[2][3]
HepG2Cell Viability Assay400Decrease[2][3]
HepG2Cell Viability Assay600Decrease[2][3]
HepG2Cell Viability Assay800Decrease[2][3]
HepG2Cell Viability Assay1000Decrease[2][3]

Experimental Protocols

Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and assays using fluorescent dyes that detect loss of membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cells (e.g., HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the dye solution. Include vehicle control (medium with the same concentration of solvent used for the dye) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Fluorescent Dye-Based Cytotoxicity Assay (e.g., CellTox™ Green)

This assay utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells upon loss of membrane integrity. The fluorescence intensity is directly proportional to the number of dead cells.

Materials:

  • This compound stock solution

  • Target cells

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Fluorescent dye reagent (e.g., CellTox™ Green)

  • Positive control for cytotoxicity (e.g., a known cytotoxic agent or lysis buffer)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle and untreated controls, as well as a positive control for maximal cytotoxicity.

  • Incubation: Incubate for the desired exposure period.

  • Dye Addition: Add the fluorescent dye reagent to each well according to the manufacturer's instructions (typically a 1:500 or 1:1000 dilution).

  • Incubation with Dye: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for CellTox™ Green).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) plate_cells Plate Cells in 96-well plate cell_culture->plate_cells incubation_24h Incubate 24h plate_cells->incubation_24h add_dye Add Dye to Cells incubation_24h->add_dye prepare_dye Prepare Disperse Blue 291 dilutions prepare_dye->add_dye incubation_exp Incubate for exposure period add_dye->incubation_exp add_reagent Add Cytotoxicity Reagent (MTT or Fluorescent Dye) incubation_exp->add_reagent incubation_reagent Incubate add_reagent->incubation_reagent read_plate Measure Signal (Absorbance or Fluorescence) incubation_reagent->read_plate data_analysis Calculate % Viability or % Cytotoxicity read_plate->data_analysis

Caption: General workflow for an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway of Azo Dye-Induced Cytotoxicity

G cluster_nucleus Cellular Defense Response azo_dye This compound (Azo Dye) ros Increased ROS (Reactive Oxygen Species) azo_dye->ros Metabolic activation oxidative_stress Oxidative Stress ros->oxidative_stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces dissociation cellular_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cellular_damage nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) are->antioxidant_enzymes activates transcription of antioxidant_enzymes->oxidative_stress counteracts cytotoxicity Cytotoxicity cellular_damage->cytotoxicity

Caption: Azo dye-induced oxidative stress and the Nrf2-ARE pathway.

References

Disperse Blue 291: Application Notes and Protocols for Genotoxicity and Mutagenicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the genotoxicity and mutagenicity profile of the commercial textile dye C.I. Disperse Blue 291. The information is compiled from peer-reviewed scientific literature to guide researchers in understanding the potential genetic hazards associated with this compound and to provide detailed protocols for its assessment.

Executive Summary

This compound, an aminoazobenzene dye, has demonstrated mutagenic and genotoxic properties in a range of in vitro and in vivo assays. The dye is mutagenic in the Salmonella (Ames) test, particularly after metabolic activation. In mammalian cells, it induces DNA damage and chromosomal aberrations. In vivo studies in mice have confirmed its potential to cause chromosomal damage in bone marrow cells. These findings underscore the importance of thorough genotoxicity and mutagenicity testing for this compound and its metabolites.

Data Presentation

In Vitro Mutagenicity: Salmonella Assay (Ames Test)

The mutagenic potential of this compound has been evaluated using various strains of Salmonella typhimurium. The results indicate that the dye is a mutagen, and its activity is enhanced in the presence of a metabolic activation system (S9).[1][2] The activation is primarily mediated by bacterial nitroreductase and O-acetyltransferase enzymes.[1][2]

StrainMetabolic Activation (S9)ResultPotency (revertants/µg)Mutation Type Detected
TA98With and WithoutMutagenicNot specifiedFrameshift
TA100With and WithoutMutagenicNot specifiedBase-pair substitution
TA1537With and WithoutMutagenicNot specifiedFrameshift
TA1538With and WithoutMutagenicNot specifiedFrameshift
YG1024WithMutagenicNot specifiedFrameshift (high nitroreductase activity)
YG1041WithMutagenic240Frameshift (high O-acetyltransferase activity)
In Vitro Genotoxicity and Cytotoxicity in Human Cells (HepG2)

Studies on the human hepatoma cell line HepG2 have shown that this compound is both genotoxic and cytotoxic.[3][4]

AssayConcentration (µg/mL)Result
Comet Assay 200No significant increase in tail length
400Significant increase in comet tail length
600Significant increase in comet tail length
800Significant increase in comet tail length
1000Significant increase in comet tail length
Micronucleus Test 200No significant increase in micronuclei frequency
400Significant increase in micronuclei frequency
600Significant increase in micronuclei frequency
800Significant increase in micronuclei frequency
1000Significant increase in micronuclei frequency
Cell Viability 200-1000Dose-dependent decrease in cell viability
In Vivo Genotoxicity in Mice

Oral administration of this compound to Swiss mice has been shown to induce micronuclei in bone marrow cells, indicating its mutagenic potential in vivo.[5][6]

AssayDose (mg/kg bw)Result
Micronucleus Assay 50Significant increase in micronucleated polychromatic erythrocytes (MNPCEs)
Comet Assay (blood, liver, kidney) 50No primary DNA damage observed

Experimental Protocols

Salmonella (Ames) Mutagenicity Test

This protocol is based on the principles of the standard Ames test.[7][8][9][10]

Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1537, TA1538, YG1024, YG1041)

  • This compound

  • S9 fraction from Aroclor 1254-induced rat liver

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Minimal glucose agar (B569324) plates

  • Top agar supplemented with a limited amount of histidine and biotin

  • Positive and negative controls

Procedure:

  • Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction and cofactors.

  • Assay:

    • To a test tube containing molten top agar, add the bacterial culture, the test substance at the desired concentration, and either the S9 mix or a buffer control.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay in Mammalian Cells

This protocol is a general guideline for conducting the in vitro micronucleus test.[11][12][13][14][15]

Objective: To determine the potential of this compound to induce micronuclei in cultured mammalian cells.

Materials:

  • Human or rodent cell line (e.g., HepG2, CHO, TK6)

  • This compound

  • Cell culture medium and supplements

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Positive and negative controls

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Treatment: Expose the cells to various concentrations of this compound with and without metabolic activation (S9).

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to allow for the identification of cells that have completed one cell division.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the cells to visualize the main nuclei and micronuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

This protocol is based on the OECD 475 guideline.[16][17][18]

Objective: To assess the potential of this compound to cause chromosomal aberrations in the bone marrow cells of rodents.

Materials:

  • Rodents (e.g., mice, rats)

  • This compound

  • Vehicle for administration

  • Metaphase arresting agent (e.g., colchicine)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

  • Positive and negative controls

Procedure:

  • Animal Dosing: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at various dose levels.

  • Metaphase Arrest: At a predetermined time after treatment, inject the animals with a metaphase arresting agent.

  • Bone Marrow Collection: Euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare chromosome spreads by treating the cells with a hypotonic solution, fixing them, and dropping them onto microscope slides.

  • Staining and Analysis: Stain the slides and analyze at least 150 well-spread metaphases per animal for chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Visualizations

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Bacterial Culture (S. typhimurium) mix Combine: - Top Agar - Bacteria - Dye - S9 Mix / Buffer prep_bacteria->mix prep_dye This compound (in solvent) prep_dye->mix prep_s9 S9 Mix (for metabolic activation) prep_s9->mix plate Pour on Minimal Glucose Agar Plate mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Compare to Control count->result Experimental_Workflow_In_Vitro_Micronucleus cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Slide Prep cluster_analysis Analysis culture Culture Mammalian Cells (e.g., HepG2) treat Expose to This compound (+/- S9) culture->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest Cells cytoB->harvest hypo Hypotonic Treatment harvest->hypo fix Fix Cells hypo->fix slide Drop on Slides fix->slide stain Stain Slides slide->stain score Score Binucleated Cells for Micronuclei stain->score result Statistical Analysis score->result Experimental_Workflow_In_Vivo_Chromosomal_Aberration cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_analysis Analysis dose Dose Animals with This compound arrest Inject Metaphase Arresting Agent dose->arrest collect Collect Bone Marrow arrest->collect hypo Hypotonic Treatment collect->hypo fix Fix Cells hypo->fix slide Prepare Chromosome Spreads fix->slide stain Stain Slides slide->stain analyze Analyze Metaphases for Chromosomal Aberrations stain->analyze result Statistical Analysis analyze->result

References

Application Notes and Protocols: Disperse Blue 291 as a Chemical Analytical Dye for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is a multifunctional monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester (B1180765).[1][2] Beyond its traditional use in the textile industry, its distinct chemical and spectral properties position it as a valuable tool for chemical analysis in material science.[3] This document provides detailed application notes and protocols for the use of this compound in two key analytical areas: the analysis of dyed polymeric materials and its emerging application as a solvatochromic and fluorescent probe for material characterization.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in material analysis.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 56548-64-2 / 83929-84-4[2]
Molecular Formula C₁₉H₂₁BrN₆O₆[2]
Molecular Weight 509.31 g/mol [2]
Chemical Class Single Azo[2]
Appearance Dark blue tiny particles[2]
Solubility Low in water; soluble in certain organic solvents

Application 1: Analysis of this compound in Polymeric Materials

The identification and quantification of this compound in synthetic fibers is critical for quality control in the textile industry and for forensic analysis of fiber evidence. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for this purpose.[4][5]

Experimental Protocol: Extraction and HPLC-DAD Analysis of this compound from Polyester Fibers

This protocol details the extraction of this compound from polyester fibers followed by its quantification.

1. Materials and Equipment

  • Reagents:

  • Equipment:

    • HPLC system with Diode-Array Detector (DAD)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Heating block or water bath

    • Ultrasonicator

    • Centrifuge

    • Glass vials with screw caps

    • Syringe filters (0.45 µm)

    • Analytical balance

    • Volumetric flasks

2. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by serial dilution with acetonitrile.

3. Extraction from Polyester Fibers [6]

  • Cut a known weight (e.g., 10 mg) of the dyed polyester fiber into small pieces (approx. 2-3 mm).

  • Place the fiber pieces into a glass vial.

  • Add 2 mL of chlorobenzene to the vial.

  • Seal the vial and heat at 100°C for 60 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Transfer the extract to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-DAD Analysis [4][5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by scanning the standard solution) and a broader range (e.g., 200-700 nm) for peak purity analysis.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Inject the extracted sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • Determine the amount of this compound per unit weight of the polyester fiber.

Workflow for Analysis of this compound in Polyester

G cluster_prep Sample Preparation cluster_analysis Analysis fiber_sample Polyester Fiber Sample extraction Solvent Extraction (Chlorobenzene, 100°C) fiber_sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Acetonitrile) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC-DAD Analysis filtration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

Application 2: this compound as a Solvatochromic Probe for Material Polarity

Azo dyes can exhibit solvatochromism, where their absorption or emission spectra shift depending on the polarity of the surrounding medium.[7] This property can be harnessed to use this compound as a probe to characterize the local polarity of polymer surfaces or the interior of polymer matrices.

Proposed Protocol: Characterization of Polymer Film Polarity using this compound

This protocol provides a general framework for assessing the relative polarity of different polymer films.

1. Materials and Equipment

  • Reagents:

    • This compound

    • A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol)

    • Polymers of interest (e.g., polystyrene, polymethyl methacrylate, polyethylene (B3416737) terephthalate)

    • Appropriate solvents for dissolving the polymers

  • Equipment:

    • UV-Vis Spectrophotometer

    • Spin coater or film casting equipment

    • Volumetric flasks and cuvettes

2. Solvatochromic Characterization of this compound

  • Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in each of the selected solvents of varying polarity.

  • Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).

  • Plot the λ_max values against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values) to establish the solvatochromic behavior of the dye.

3. Preparation of Dye-Doped Polymer Films

  • Dissolve the polymer of interest in a suitable solvent.

  • Add a small amount of this compound stock solution to the polymer solution. The final concentration of the dye should be low to avoid aggregation.

  • Cast or spin-coat thin films of the dye-doped polymer solution onto a transparent substrate (e.g., glass or quartz).

  • Ensure the solvent is completely evaporated.

4. Spectroscopic Analysis of Polymer Films

  • Record the UV-Vis absorption spectrum of each dye-doped polymer film.

  • Determine the λ_max of this compound within each polymer matrix.

  • Compare the λ_max values obtained in the polymer films to the solvatochromic plot generated in step 2 to estimate the apparent local polarity of the polymer environment surrounding the dye molecules.

Logical Relationship for Solvatochromic Analysis

G solvent_polarity Solvent Polarity lambda_max_solution λ_max in Solution solvent_polarity->lambda_max_solution Determines correlation Correlation lambda_max_solution->correlation Establishes polymer_environment Polymer Microenvironment Polarity lambda_max_film λ_max in Polymer Film lambda_max_film->polymer_environment Indicates correlation->lambda_max_film Predicts

Caption: Relationship between solvent polarity and spectral shift.

Application 3: this compound as a Fluorescent Stain for Polymer Morphology

The fluorescent properties of this compound can be utilized for visualizing the morphology of polymer blends or the distribution of different phases within a composite material. This application relies on the preferential partitioning of the dye into one of the polymer phases or a change in its fluorescence properties at the interface between phases.

Proposed Protocol: Fluorescent Staining of a Polymer Blend Film

This protocol outlines a method for staining a polymer blend to visualize its phase morphology using fluorescence microscopy.

1. Materials and Equipment

  • Reagents:

    • This compound

    • Polymer blend components (e.g., Polystyrene and Poly(methyl methacrylate))

    • A common solvent for both polymers (e.g., toluene)

  • Equipment:

    • Fluorescence microscope with appropriate filter sets

    • Spin coater or film casting equipment

    • Glass slides and coverslips

2. Preparation of the Stained Polymer Blend Film

  • Prepare a solution of the polymer blend in the common solvent.

  • Prepare a dilute stock solution of this compound in the same solvent.

  • Add a small amount of the this compound stock solution to the polymer blend solution. The concentration should be optimized to provide sufficient fluorescence without causing significant aggregation.

  • Cast or spin-coat a thin film of the stained polymer blend solution onto a glass slide.

  • Allow the solvent to evaporate completely.

3. Fluorescence Microscopy

  • Place the prepared slide on the stage of the fluorescence microscope.

  • Excite the sample with a light source corresponding to the absorption wavelength of this compound.

  • Observe the fluorescence emission through a filter that isolates the emission wavelengths of the dye.

  • Capture images of the polymer blend's morphology. Differences in the fluorescence intensity can indicate the distribution of the different polymer phases, assuming the dye has a preference for one phase over the other.

Experimental Workflow for Fluorescent Staining

G polymer_solution Prepare Polymer Blend Solution mixing Mix Polymer and Dye Solutions polymer_solution->mixing dye_solution Prepare this compound Stock Solution dye_solution->mixing film_casting Cast/Spin-Coat Thin Film mixing->film_casting microscopy Fluorescence Microscopy Imaging film_casting->microscopy analysis Analyze Phase Morphology microscopy->analysis

Caption: Workflow for fluorescent staining of polymer blends.

Conclusion

This compound is a versatile dye with significant potential as a chemical analytical tool in material science. While its application in the analysis of dyed textiles is well-established, its use as a solvatochromic or fluorescent probe represents a promising area for further research and development. The protocols provided herein offer a foundation for researchers to explore and expand the analytical applications of this readily available dye. Further optimization of the proposed methods for specific material systems is encouraged to fully realize the potential of this compound in material characterization.

References

Application Notes: Disperse Blue 291-Induced DNA Damage Assessment Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 (DB 291) is a commercial azo dye widely used in the textile industry.[1][2] Growing evidence indicates that DB 291 exhibits genotoxic, mutagenic, and cytotoxic properties.[1][3] The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and reliable method for detecting DNA damage in individual cells.[4][5][6][7] This document provides detailed application notes and protocols for utilizing the comet assay to assess DNA damage induced by this compound.

Mechanism of DNA Damage

This compound is an aminoazobenzene compound.[1] While the precise mechanism of its genotoxicity is still under investigation, it is hypothesized that the native molecule can intercalate with the DNA double helix, leading to conformational changes and subsequent genomic damage.[8] Furthermore, the metabolic reduction of the azo bond in DB 291 can lead to the formation of reactive intermediates, such as N-hydroxylamine, which are capable of damaging DNA.[9] Studies have demonstrated that exposure to this compound leads to a concentration-dependent increase in DNA damage, specifically an increase in comet tail length, indicating DNA strand breaks.[1][3]

Data Presentation: Quantitative Analysis of DNA Damage

The following table summarizes the quantitative data from a study by Tsuboy et al. (2007) on the genotoxic effects of this compound on the human hepatic cell line HepG2, as measured by the comet assay.[1]

Concentration of this compound (µg/mL)Mean Comet Tail Length (Arbitrary Units) ± SD% DNA in Tail ± SDObservations
0 (Control)18.2 ± 3.5Not ReportedBaseline level of DNA damage.
20020.1 ± 4.1Not ReportedNo significant increase in DNA damage compared to control.
40025.7 ± 5.2Not ReportedSignificant increase in DNA damage detected.[1]
60031.4 ± 6.8Not ReportedConcentration-dependent increase in DNA damage.
80038.9 ± 7.3Not ReportedFurther increase in DNA damage.
100045.6 ± 8.1Not ReportedHighest level of DNA damage observed.[1]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is based on the methodology used for HepG2 cells.[1]

Materials:

  • HepG2 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow the cells to attach and grow for 24 hours in a CO2 incubator.

  • Prepare different concentrations of this compound (e.g., 200, 400, 600, 800, 1000 µg/mL) in complete cell culture medium from the stock solution. Include a vehicle control (medium with the solvent used for the stock solution).

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired exposure time (e.g., 24 hours).

  • After incubation, wash the cells with PBS.

  • Harvest the cells by trypsinization and resuspend them in PBS to a concentration of approximately 1 x 10^5 cells/mL.

Alkaline Comet Assay Protocol

This is a generalized alkaline comet assay protocol, which is effective for detecting single and double-strand DNA breaks and alkali-labile sites.[4][5][10][11]

Materials:

  • Microscope slides pre-coated with normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet analysis software

Procedure:

  • Cell Embedding:

    • Mix approximately 1 x 10^4 cells in 10 µL of PBS with 75 µL of 0.5% LMP agarose at 37°C.

    • Pipette the cell-agarose suspension onto a pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • DNA Unwinding:

    • Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes at 4°C.

  • Electrophoresis:

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.

    • Stain the DNA by adding a few drops of the staining solution to each slide and incubate for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Visualizations

Caption: Experimental workflow for assessing this compound-induced DNA damage.

DNA_Damage_Pathway DB291 This compound Intercalation DNA Intercalation DB291->Intercalation Metabolism Metabolic Reduction (Azo Reductases) DB291->Metabolism DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage Metabolites Reactive Metabolites (e.g., N-hydroxylamine) Metabolism->Metabolites DNA_Adducts Formation of DNA Adducts Metabolites->DNA_Adducts DNA_Adducts->DNA_Damage CometAssay Comet Assay Detection DNA_Damage->CometAssay

Caption: Proposed mechanism of this compound-induced DNA damage.

References

Application Notes and Protocols for the In Vitro Micronucleus Test of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The in vitro micronucleus (MNvit) test is a robust and widely accepted method for assessing the genotoxic potential of chemical substances. [1][2][3][4]This assay detects damage to chromosomes and the mitotic apparatus. [1][2]Micronuclei are small, extranuclear bodies that are formed during cell division from whole chromosomes or chromosome fragments that fail to be incorporated into the daughter nuclei. [2][4]The presence of micronuclei, therefore, indicates that a substance may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss). [1][3] Disperse Blue 291 (DB 291) is an azo dye used in the textile industry. [5]Studies have demonstrated that this commercial dye exhibits genotoxic and mutagenic effects in mammalian cells. [6]Specifically, an increase in the frequency of micronuclei has been observed in human hepatic cell lines (HepG2) exposed to this compound, highlighting the importance of evaluating its genotoxic potential. This document provides a detailed protocol for conducting the in vitro micronucleus test on this compound, based on the OECD 487 guideline and available scientific literature.

Data Presentation

The following table summarizes the quantitative data from a study on the genotoxicity of this compound in the HepG2 human hepatoma cell line.

Table 1: Genotoxic Effects of this compound in HepG2 Cells

Concentration of this compound (µg/mL)Observation
200No significant increase in micronuclei frequency.
400Significant increase in micronuclei frequency.
600Concentration-dependent increase in micronuclei frequency.
800Concentration-dependent increase in micronuclei frequency.
1000Concentration-dependent increase in micronuclei frequency and decrease in cell viability.

Experimental Protocol

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [1] 1. Principle of the Test

Cultured mammalian cells are exposed to this compound, both with and without an exogenous metabolic activation system (e.g., S9 mix). [7]Following exposure, the cells are grown for a period sufficient to allow for nuclear division. To identify cells that have undergone division, a cytokinesis inhibitor (cytochalasin B) is added to the culture, resulting in binucleated cells. [4][8]The frequency of micronucleated cells in the binucleated cell population is then determined by microscopic analysis.

2. Materials and Methods

  • Test Substance: this compound (CAS No. 56548-64-2) * Cell Line: Human hepatoma cell line (HepG2) or other suitable mammalian cell lines (e.g., CHO, TK6, human peripheral blood lymphocytes). [3][4]* Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HepG2), supplemented with fetal bovine serum, and antibiotics.

  • Reagents:

    • Cytochalasin B

    • S9 fraction from a suitable source (e.g., Aroclor 1254-induced rat liver) and co-factors for metabolic activation.

    • Mitomycin C (Positive control for clastogenicity without S9)

    • Cyclophosphamide (Positive control for clastogenicity with S9)

    • Colchicine or Vinblastine (Positive control for aneugenicity)

    • Vehicle control (e.g., DMSO, if used to dissolve the test substance)

    • Fixative (e.g., Methanol:Acetic Acid)

    • Staining solution (e.g., Giemsa, or a fluorescent DNA-specific dye like DAPI)

  • Equipment:

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

    • Microscope with appropriate filters for fluorescence if using a fluorescent dye.

    • Centrifuge

    • Microscope slides

3. Experimental Procedure

3.1. Cell Culture and Seeding

  • Maintain the chosen cell line in exponential growth phase.

  • Seed the cells in culture plates or flasks at a density that will allow for at least one cell division during the experimental period.

3.2. Treatment with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range for the micronucleus assay. The highest concentration should induce some cytotoxicity but not prevent cell division.

  • Based on the cytotoxicity results and existing literature, select at least three analyzable concentrations of this compound (e.g., 200, 400, 600, 800, 1000 µg/mL as a starting point based on the HepG2 study). [9]4. Expose the cells to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.

  • Include concurrent negative (vehicle) and positive controls in each experiment.

3.3. Cytokinesis Block

  • After the treatment period, wash the cells and add fresh medium containing cytochalasin B at a concentration sufficient to block cytokinesis. The optimal concentration should be predetermined for the cell line used.

  • Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

3.4. Cell Harvesting and Slide Preparation

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells using a freshly prepared fixative.

  • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

3.5. Staining and Analysis

  • Stain the slides with a suitable DNA stain.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Micronuclei should be small, round or oval, non-refractile bodies with a clear border, and their staining intensity should be similar to that of the main nucleus.

4. Data Analysis

  • Calculate the frequency of micronucleated binucleated cells for each treatment group.

  • Assess cytotoxicity by determining the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI).

  • Use appropriate statistical methods to determine if there is a statistically significant, concentration-related increase in the frequency of micronucleated cells in the treated groups compared to the negative control.

Mandatory Visualizations

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Cytokinesis Block cluster_processing Processing & Analysis CellCulture Cell Culture (e.g., HepG2) Treatment Treat Cells with DB291 (± S9 metabolic activation) CellCulture->Treatment DB291_Prep Prepare this compound and Controls DB291_Prep->Treatment CytoB Add Cytochalasin B Treatment->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix & Stain Cells Harvest->Fix Analyze Microscopic Analysis (Score Micronuclei) Fix->Analyze

Caption: Experimental workflow for the in vitro micronucleus test.

References

Application Notes and Protocols: Staining Lipid Droplets in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Foreword on Disperse Blue 291

Initial investigations into the use of this compound for staining lipid droplets in cellular biology have found no established protocols or scientific literature supporting this application. The available information primarily identifies this compound as a commercial dye used in the textile industry for dyeing fabrics.[1][2][3] While it is classified as a fluorescent dye, its utility and specificity for biological applications, particularly for lipid droplet staining, have not been documented in the reviewed literature.[2][4] Studies on this compound in a biological context have focused on its potential genotoxicity as a textile dye.[5][6]

Given the lack of evidence for its use in lipid droplet staining, this document provides detailed application notes and protocols for well-established and validated fluorescent dyes used for this purpose by researchers, scientists, and drug development professionals: Nile Red and BODIPY 493/503 .

Alternative 1: Nile Red for Staining Lipid Droplets

Nile Red (Nile blue oxazone) is a highly selective and intensely fluorescent vital stain for intracellular lipid droplets.[7][8] It is a lipophilic dye that exhibits strong fluorescence in lipid-rich environments while remaining virtually non-fluorescent in aqueous media, making it an excellent probe for detecting and quantifying lipid droplets through fluorescence microscopy and flow cytometry.[7][8][9]

Quantitative Data
PropertyValueReference
Excitation Wavelength (Yellow-Gold Fluorescence)450-500 nm[7][8]
Emission Wavelength (Yellow-Gold Fluorescence)>528 nm[7][8]
Excitation Wavelength (Red Fluorescence)515-560 nm[7][8]
Emission Wavelength (Red Fluorescence)>590 nm[7][8]
Recommended for Live Cell ImagingYes[10]
Recommended for Fixed Cell ImagingYes[10]

Note: Better selectivity for cytoplasmic lipid droplets is often achieved with yellow-gold fluorescence.[7][8]

Experimental Protocol: Staining Lipid Droplets with Nile Red

This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO or acetone)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (B43269) (4% in PBS for fixation, optional)

  • Mounting medium

  • Cultured cells on coverslips or in imaging plates

Procedure:

  • Cell Preparation:

    • For Live Cell Imaging: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

    • For Fixed Cell Imaging:

      • Wash cells twice with PBS.

      • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

  • Staining:

    • Prepare a fresh staining solution by diluting the Nile Red stock solution in PBS to a final concentration of 0.1 to 1.0 µg/mL.

    • Remove the culture medium (for live cells) or the final PBS wash (for fixed cells).

    • Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with PBS.

  • Imaging:

    • For live cell imaging, add fresh culture medium or PBS to the cells.

    • For fixed cells, mount the coverslip with a suitable mounting medium.

    • Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence, excite at 450-500 nm and detect emission above 528 nm).

Experimental Workflow

Nile_Red_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining & Imaging live_cell Live Cells in Culture Medium add_stain Incubate with Nile Red for 10-15 min live_cell->add_stain fixed_cell_start Cells in Culture Medium fixation Fix with 4% Formaldehyde fixed_cell_start->fixation wash_fix Wash 3x with PBS fixation->wash_fix fixed_cell_end Fixed Cells wash_fix->fixed_cell_end fixed_cell_end->add_stain prepare_stain Prepare Nile Red Staining Solution (0.1-1.0 µg/mL in PBS) prepare_stain->add_stain wash_stain Wash 2x with PBS add_stain->wash_stain mount Mount Coverslip (Fixed Cells) wash_stain->mount image Fluorescence Microscopy wash_stain->image mount->image

Caption: Workflow for staining lipid droplets with Nile Red.

Alternative 2: BODIPY 493/503 for Staining Lipid Droplets

BODIPY (boron-dipyrromethene) dyes, such as BODIPY 493/503, are highly fluorescent, lipophilic probes that are widely used for staining neutral lipids within lipid droplets.[9] These dyes are relatively insensitive to the polarity and pH of their environment, providing stable and specific staining for both live and fixed cells.[9]

Quantitative Data
PropertyValueReference
Excitation Wavelength (max)~493 nm[11]
Emission Wavelength (max)~503 nm[11]
Recommended Working Concentration0.5–2 µM[]
Recommended Incubation Time15–30 minutes[]
Recommended for Live Cell ImagingYes[]
Recommended for Fixed Cell ImagingYes[]
Experimental Protocol: Staining Lipid Droplets with BODIPY 493/503

This protocol is suitable for staining lipid droplets in both live and fixed cultured cells.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (2-4% in PBS for fixation, optional)

  • Mounting medium

  • Cultured cells on coverslips or in imaging plates

Procedure:

  • Cell Preparation:

    • For Live Cell Imaging: Ensure cells are healthy and not over-confluent before staining.

    • For Fixed Cell Imaging:

      • Gently wash cells with PBS.

      • Fix cells with 2-4% formaldehyde in PBS for 10-15 minutes at room temperature to preserve lipid droplet structure.[]

      • Wash the cells three times with PBS.

  • Staining:

    • Prepare a staining solution by diluting the BODIPY 493/503 stock solution in PBS to a final concentration of 1 µM (or within the 0.5-2 µM range).[]

    • Remove the culture medium or final PBS wash.

    • Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add fresh culture medium or PBS to the cells for live imaging.

    • For fixed cells, mount the coverslip with an appropriate mounting medium.

    • Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC/GFP filter set.

Experimental Workflow

BODIPY_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining & Imaging live_cell Healthy Live Cells add_stain Incubate with BODIPY for 15-30 min live_cell->add_stain fixed_cell_start Cells in Culture fixation Fix with 2-4% Formaldehyde fixed_cell_start->fixation wash_fix Wash 3x with PBS fixation->wash_fix fixed_cell_end Fixed Cells wash_fix->fixed_cell_end fixed_cell_end->add_stain prepare_stain Prepare BODIPY 493/503 Staining Solution (1 µM in PBS) prepare_stain->add_stain wash_stain Wash 3x with PBS add_stain->wash_stain mount Mount Coverslip (Fixed Cells) wash_stain->mount image Fluorescence Microscopy (FITC/GFP filters) wash_stain->image mount->image

Caption: Workflow for staining lipid droplets with BODIPY 493/503.

References

Application Notes and Protocols for Cell Viability Assays with Disperse Blue 291 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 (DB291) is an azo dye used in the textile industry. Due to its potential release into the environment through industrial effluents, understanding its toxicological profile is crucial. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in the human hepatoma cell line, HepG2. These cells are a widely used in vitro model for studying liver toxicity. The provided protocols for MTT and LDH assays are standard methods to evaluate cell viability and cytotoxicity.

Data Presentation

Table 1: Cytotoxicity of this compound in HepG2 Cells

Concentration (µg/mL)Observed Effect on HepG2 Cell ViabilityReference
200No significant decrease in cell viability[1]
400Decrease in cell viability, increase in genotoxicity[1][2]
600Further decrease in cell viability[1]
800Significant decrease in cell viability[1]
1000Pronounced decrease in cell viability[1]

Signaling Pathways

Based on existing research, this compound is known to be genotoxic, inducing DNA fragmentation and the formation of micronuclei in HepG2 cells, which can lead to apoptosis.[2] Azo dyes, in general, have been associated with the induction of oxidative stress.[3] The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity in HepG2 cells, integrating these findings.

G DB291 This compound Cell HepG2 Cell DB291->Cell TNFA TNFα Pathway (Potential Involvement) DB291->TNFA DNA_Damage DNA Damage (Fragmentation, Micronuclei) Cell->DNA_Damage Genotoxicity Oxidative_Stress Oxidative Stress (Hypothesized) Cell->Oxidative_Stress p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Oxidative_Stress->Mitochondria TNFA->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis in HepG2 cells.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in HepG2 cells using either the MTT or LDH assay.

G Start Start Seed_Cells Seed HepG2 cells in 96-well plates Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Treat_Cells Treat cells with various concentrations of this compound Incubate1->Treat_Cells Incubate2 Incubate (24-72h) Treat_Cells->Incubate2 Assay Perform Cell Viability Assay Incubate2->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Measure Measure Absorbance MTT->Measure LDH->Measure Analyze Analyze Data and Determine Cell Viability (%) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 0, 200, 400, 600, 800, 1000 µg/mL). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dye).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells for:

    • Untreated Control (Spontaneous LDH release): Cells in medium only.

    • Vehicle Control: Cells in medium with the solvent.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Blue 291 Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Disperse Blue 291 in cell staining protocols. This resource is designed for researchers, scientists, and drug development professionals who are exploring the potential use of this dye in their cellular imaging and analysis workflows. As this compound is primarily known as a textile dye with noted cytotoxic properties, this guide provides a framework for its evaluation and optimization as a cell stain, with a strong emphasis on careful validation and cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not commonly used for cell staining?

This compound is a monoazo dye traditionally used in the textile industry. Its application in biological cell staining is not well-established. The primary reason for this is its known genotoxic, mutagenic, and cytotoxic effects on various cell lines, including human hepatic cells (HepG2).[1][] Studies have demonstrated that at certain concentrations, it can lead to decreased cell viability and DNA damage.[1]

Q2: Is this compound fluorescent?

Q3: What are the primary concerns when using this compound for cell staining?

The main concerns are cytotoxicity, genotoxicity, and potential artifacts in your experimental results. The dye has been shown to be toxic to cells at microgram per milliliter concentrations.[1] Therefore, it is crucial to perform thorough dose-response and time-course experiments to identify a concentration that provides adequate signal with minimal impact on cell health and morphology.

Q4: How should I prepare a stock solution of this compound?

Disperse dyes are typically hydrophobic and have low solubility in aqueous solutions.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in your desired buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as it can also be toxic to cells.

Q5: Can I use this compound for live-cell imaging?

Given its known cytotoxic effects, using this compound for live-cell imaging presents a significant challenge. The dye may interfere with normal cellular processes, leading to artifacts and ultimately cell death. If live-cell imaging is intended, it is imperative to use the lowest possible concentration and shortest incubation time, and to include appropriate controls to monitor cell viability and function.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak Staining 1. Concentration of this compound is too low. 2. Incubation time is too short. 3. The dye is not fluorescent under the used filter sets. 4. The dye has precipitated out of solution.1. Perform a concentration titration to find the optimal signal. 2. Increase the incubation time, while carefully monitoring for cytotoxicity. 3. Check the dye's fluorescence spectrum and use appropriate microscope filters. 4. Ensure the dye is fully dissolved in the working solution. Consider vortexing or brief sonication.
High Background Staining 1. Concentration of this compound is too high. 2. Inadequate washing after staining. 3. The dye is binding non-specifically to cellular components or the coverslip.1. Reduce the concentration of the dye. 2. Increase the number and duration of wash steps with a suitable buffer (e.g., PBS). 3. Include a blocking step (e.g., with BSA) before staining, although this is less common for small molecule dyes.
Evidence of Cell Stress or Death (e.g., membrane blebbing, detachment) 1. The concentration of this compound is cytotoxic. 2. The incubation time is too long. 3. The solvent (e.g., DMSO) concentration is too high.1. Significantly reduce the dye concentration. Refer to the cytotoxicity data below. 2. Shorten the incubation period. 3. Ensure the final concentration of the organic solvent is well below the toxic threshold for your cell type (typically <0.5%).
Staining is Localized to Dead Cells 1. The dye may be membrane-impermeant and only enter cells with compromised membranes.1. This could be leveraged as a viability stain. Co-stain with a known live-cell marker to confirm.
Inconsistent Staining Across a Cell Population 1. Uneven access of the dye to the cells. 2. Heterogeneous cell population with varying dye uptake.1. Ensure the staining solution is well-mixed and evenly distributed. 2. Analyze the staining pattern in conjunction with other cellular markers to understand the heterogeneity.

Quantitative Data Summary: Cytotoxicity of this compound

The following table summarizes the cytotoxic and genotoxic effects of this compound on the human hepatoma cell line HepG2, as reported in the literature. This data should be used as a starting point for determining a suitable concentration range for your experiments.

Concentration (µg/mL)Observed Effect on HepG2 CellsReference
200No significant increase in genotoxicity.[1]
400Increase in comet tail length and frequency of micronuclei. Decrease in cell viability.[1]
600Further increase in genotoxicity and decrease in cell viability.[1]
800Significant genotoxic and cytotoxic effects.[1]
1000High level of genotoxicity and cytotoxicity.[1]

Note: In another study with IPEC-J2 and MPEK-BL6 cells, this compound did not show significant toxicity after 3 hours of exposure, which was attributed to its larger molecular size and lower membrane permeability compared to other disperse dyes.[3] This highlights the importance of cell-type-specific validation.

Experimental Protocols

Protocol 1: Determining the Optimal Staining Concentration of this compound

This protocol provides a framework for testing and optimizing the concentration of a novel dye like this compound for cell staining.

  • Cell Preparation:

    • Plate your cells of interest on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.

  • Preparation of Staining Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a series of working solutions by diluting the stock solution in your cell culture medium or a suitable buffer (e.g., PBS). Suggested starting concentrations to test range from 0.1 µg/mL to 10 µg/mL, ensuring the final DMSO concentration remains constant and non-toxic across all conditions.

  • Staining Procedure:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the prepared staining solutions to the cells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing and Fixation (for fixed-cell imaging):

    • Remove the staining solution and wash the cells three times with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Screen a range of excitation and emission wavelengths to determine the optimal settings for visualizing the dye.

  • Analysis:

    • Evaluate the staining pattern, intensity, and signal-to-noise ratio at each concentration.

    • Concurrently, assess cell morphology for any signs of cytotoxicity.

Protocol 2: Assessing Cytotoxicity of this compound

It is crucial to perform a cytotoxicity assay in parallel with your staining optimization.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your chosen cytotoxicity assay (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit).

  • Treatment:

    • Treat the cells with the same range of this compound concentrations and incubation times as used in the staining protocol.

    • Include a vehicle control (DMSO) and an untreated control.

  • Cytotoxicity Assay:

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability. This will define the upper limit for your staining experiments.

Visualizations

Workflow_for_Optimizing_New_Stain Workflow for Evaluating a Novel Cell Stain cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_validation Validation prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) prep_working Prepare Serial Dilutions in Buffer/Medium prep_stock->prep_working staining Incubate Cells with Dye (Vary Concentration & Time) prep_working->staining cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT, Live/Dead) prep_working->cytotoxicity imaging Fluorescence Microscopy (Assess Signal, Background, Localization) staining->imaging viability Quantify Cell Viability cytotoxicity->viability optimization Determine Optimal Concentration & Time (Max Signal, Min Toxicity) imaging->optimization viability->optimization controls Include Positive & Negative Controls optimization->controls artifacts Assess Potential Artifacts (e.g., altered cell function) controls->artifacts final_protocol Finalize Staining Protocol artifacts->final_protocol

Caption: A generalized workflow for the evaluation and optimization of a novel cell staining reagent.

Cytotoxic_Effects_of_Disperse_Blue_291 Potential Cytotoxic Mechanisms of this compound cluster_cellular_effects Cellular Effects cluster_assays Monitoring Assays DB291 This compound dna_damage DNA Damage (Genotoxicity) DB291->dna_damage micronuclei Micronucleus Formation (Mutagenicity) DB291->micronuclei cell_viability Decreased Cell Viability (Cytotoxicity) DB291->cell_viability oxidative_stress Potential for Oxidative Stress DB291->oxidative_stress comet_assay Comet Assay dna_damage->comet_assay micronucleus_test Micronucleus Test micronuclei->micronucleus_test viability_assays Viability Assays (e.g., MTT) cell_viability->viability_assays ros_detection ROS Detection Assays oxidative_stress->ros_detection

Caption: Potential cytotoxic effects of this compound to consider during experimental design.

References

Troubleshooting poor solubility of Disperse blue 291 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Disperse Blue 291 in buffers and other aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

This compound (C.I. 113395; CAS No. 56548-64-2) is a single azo dye with a molecular formula of C₁₉H₂₁BrN₆O₆ and a molecular weight of 509.31 g/mol .[1][2] As a disperse dye, it is a non-ionic molecule with low water solubility, designed to be effective in dyeing hydrophobic synthetic fibers like polyester.[3][4] Its poor solubility in water and aqueous buffers is due to its predominantly non-polar chemical structure, which has a low affinity for polar water molecules.

Q2: What are the common solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is best dissolved in polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many organic compounds, including dyes.[5][6] Other suitable solvents include ethanol, acetone, and methanol.[1][7] For biological experiments, it is common to prepare a concentrated stock solution in one of these organic solvents and then dilute it to the final working concentration in the desired aqueous buffer.[8]

Q3: At what pH is this compound most stable?

Disperse dyes are generally most stable in weakly acidic conditions, typically within a pH range of 4.5 to 5.5. Deviations from this optimal pH range can negatively impact the dye's stability and solubility. Highly alkaline conditions may lead to hydrolysis of the dye molecule, while highly acidic conditions can cause aggregation and precipitation.

Q4: Can sonication be used to improve the solubility of this compound?

Yes, sonication is a common laboratory technique used to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down aggregates of the dye powder and enhance its dispersion and dissolution in the solvent.

Troubleshooting Guide for Poor Solubility

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Issue 1: Precipitate forms when diluting a stock solution into an aqueous buffer.
  • Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The dye is crashing out of the solution as the polarity of the solvent system increases.

  • Solution:

    • Reduce the final concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.

    • Increase the percentage of co-solvent: The final concentration of the organic solvent (e.g., DMSO) in your working solution may be too low to keep the dye dissolved. Increasing the final percentage of the co-solvent can help. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

    • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to stabilize the dye molecules in the aqueous solution and prevent precipitation.

    • Stepwise dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller increments while continuously vortexing or stirring.

Issue 2: The dye powder is not dissolving in the chosen organic solvent.
  • Cause: The concentration of the dye may be too high for the chosen solvent, or the dye may be aggregated.

  • Solution:

    • Increase the solvent volume: Try adding more solvent to decrease the concentration.

    • Apply gentle heat: Gently warming the solution can increase the solubility of the dye. Use a water bath and do not exceed 40-50°C.

    • Use sonication: Place the vial in a sonicator bath for several minutes to break up any aggregates.

    • Try a different solvent: If the dye remains insoluble, consider trying a different recommended organic solvent.

Data Presentation

The following tables provide estimated solubility data for this compound based on information for similar disperse dyes and general principles of solubility. This data should be used as a guideline, and empirical testing is recommended for specific experimental conditions.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)~2-5 mg/mL
Ethanol~1-3 mg/mL
Acetone~1-2 mg/mL
Water<0.1 mg/mL

Table 2: Effect of Co-Solvent (DMSO) on Estimated Solubility of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)

% DMSO in PBS (v/v)Estimated Solubility of this compound
0%< 50 µg/mL
1%~100-200 µg/mL
5%~500-800 µg/mL
10%~1-1.5 mg/mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 509.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out 5.09 mg of this compound powder and place it into a clean, dry microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the dye does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure that all the dye has dissolved and there is no visible precipitate.

  • Store the stock solution at -20°C, protected from light.

Protocol for Preparing a Working Solution in Buffer

Procedure:

  • Thaw the 10 mM stock solution of this compound at room temperature.

  • Vortex the stock solution briefly.

  • To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your desired pre-warmed (e.g., 37°C) aqueous buffer.

  • Immediately vortex the working solution to ensure rapid and uniform mixing.

  • Use the working solution immediately in your experiment. It is not recommended to store aqueous working solutions of this compound for extended periods.

Mandatory Visualizations

Logical Workflow for Troubleshooting Poor Solubility

G start Start: Poor Solubility of This compound in Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_cosolvent Is a co-solvent being used? check_concentration->check_cosolvent No reduce_concentration->check_cosolvent add_cosolvent Prepare a stock solution in DMSO or Ethanol check_cosolvent->add_cosolvent No check_cosolvent_pct Is the co-solvent percentage sufficient? check_cosolvent->check_cosolvent_pct Yes add_cosolvent->check_cosolvent_pct increase_cosolvent Increase co-solvent percentage (check system tolerance) check_cosolvent_pct->increase_cosolvent No check_mixing Is the mixing method adequate? check_cosolvent_pct->check_mixing Yes increase_cosolvent->check_mixing improve_mixing Use vortexing during dilution and sonication for stock check_mixing->improve_mixing No consider_surfactant Consider adding a non-ionic surfactant (e.g., Tween-20) check_mixing->consider_surfactant Yes improve_mixing->consider_surfactant end_success Solubility Issue Resolved consider_surfactant->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway: this compound Induced DNA Damage Response

DNA_Damage_Response DB291 This compound DNA_Damage DNA Damage (e.g., adducts, breaks) DB291->DNA_Damage ATM_ATR ATM / ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases (Transducer Proteins) ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 (Effector Protein) Chk1_Chk2->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway induced by this compound.

References

Technical Support Center: Addressing Disperse Blue 291-Induced Cytotoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with Disperse Blue 291 in live-cell imaging experiments.

Troubleshooting Guides

Problem 1: High Cell Death or Poor Viability After Staining with this compound

Q: My cells are showing signs of stress (blebbing, detachment, reduced motility) or dying after I stain them with this compound. What could be the cause and how can I fix it?

A: this compound has been reported to induce cytotoxicity and genotoxicity in a cell-type-dependent manner, often through the induction of oxidative stress. Here are potential causes and solutions:

  • Concentration is too high: The cytotoxic effects of this compound are dose-dependent.

    • Solution: Perform a concentration titration to determine the lowest effective concentration for your cell type and imaging setup. Start with a range of concentrations lower than what is causing overt toxicity.

  • Prolonged exposure: Continuous presence of the dye, even at low concentrations, can lead to cumulative damage.

    • Solution: Minimize the incubation time to the shortest duration that allows for adequate staining. After staining, wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.

  • Cell-type sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solution: If your cell line is particularly sensitive, consider using a less toxic alternative blue dye.

ParameterRecommendation
Starting Concentration 0.1 µM - 1 µM
Titration Range 0.01 µM to 10 µM
Incubation Time 15 - 30 minutes
Post-staining Wash 2-3 washes with pre-warmed imaging medium
Problem 2: High Background Fluorescence or Non-Specific Staining

Q: I'm observing a high level of background fluorescence in my images, making it difficult to distinguish my cells. What can I do to improve the signal-to-noise ratio?

A: High background can result from several factors, including excess dye, dye aggregation, or autofluorescence.

  • Excess unbound dye: Residual dye in the imaging medium contributes to background fluorescence.

    • Solution: Thoroughly wash the cells with fresh imaging medium after the staining incubation period.[1][2]

  • Dye aggregation: this compound may form aggregates, which can bind non-specifically to cell surfaces or coverslips.

    • Solution: Ensure the dye is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your aqueous imaging medium. Consider a brief sonication of the stock solution.

  • Cellular autofluorescence: Some cell types naturally exhibit higher autofluorescence in the blue channel.[3]

    • Solution: Image an unstained control sample of your cells using the same imaging settings to determine the level of endogenous autofluorescence. If high, you may need to use a dye in a different spectral range or apply image analysis techniques to subtract the background.

  • Suboptimal imaging settings: Incorrect microscope settings can exacerbate background noise.

    • Solution: Optimize your microscope's camera gain and offset settings. Use the lowest laser power and exposure time that still provide a detectable signal from your stained cells.

Problem 3: Phototoxicity and Photobleaching During Time-Lapse Imaging

Q: During my time-lapse experiment, the fluorescent signal from this compound fades quickly, and my cells start to look unhealthy. How can I minimize phototoxicity and photobleaching?

A: Phototoxicity is caused by the generation of reactive oxygen species (ROS) upon excitation of the fluorophore, which can damage cellular components. Photobleaching is the irreversible destruction of the fluorophore.

  • Excessive light exposure: High-intensity light and/or long exposure times are the primary drivers of phototoxicity and photobleaching.[4][5]

    • Solution:

      • Reduce the excitation light intensity to the lowest level that provides an acceptable signal-to-noise ratio.[4][5]

      • Use the shortest possible exposure time.[4]

      • Decrease the frequency of image acquisition in your time-lapse experiment.

  • Use of antioxidants: Antioxidants can help neutralize the ROS generated during imaging.

    • Solution: Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine.

  • Specialized imaging media: Standard culture media can contain components that contribute to phototoxicity.

    • Solution: Use a "live-cell imaging solution" or a phenol (B47542) red-free medium, which are formulated to reduce background fluorescence and phototoxicity.

  • Choose a more photostable dye: If photobleaching is a significant issue, consider an alternative dye with higher photostability.

Mitigation StrategyRecommendation
Light Intensity Use ≤10% of laser power as a starting point.
Exposure Time Keep as short as possible while maintaining signal.
Time-lapse Interval Increase the time between acquisitions.
Antioxidants e.g., Trolox (100-500 µM), N-acetylcysteine (1-10 mM).
Imaging Medium Phenol red-free medium or a commercial live-cell imaging solution.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cytotoxicity?

A1: The primary proposed mechanism is the induction of oxidative stress . This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage, including DNA damage, lipid peroxidation, and protein oxidation. This cascade of events can ultimately trigger apoptosis (programmed cell death).

DB291 This compound Exposure ROS Increased Reactive Oxygen Species (ROS) DB291->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Oxidative Stress-Induced Apoptosis Pathway.

Q2: How can I assess if this compound is causing cytotoxicity in my specific cell line?

A2: You can perform a series of standard assays to quantify different aspects of cytotoxicity:

  • Cell Viability: An MTT or similar metabolic assay measures the metabolic activity of cells, which correlates with viability. A decrease in signal indicates reduced viability.

  • Apoptosis: A Caspase-3 activity assay can detect the activation of this key executioner caspase in the apoptotic pathway. An increase in caspase-3 activity suggests apoptosis is being induced.

  • Mitochondrial Health: A JC-1 assay measures the mitochondrial membrane potential. A shift from red to green fluorescence indicates a loss of membrane potential, an early hallmark of apoptosis.

Q3: Are there less cytotoxic alternatives to this compound for live-cell imaging in the blue spectrum?

A3: Yes, several alternative blue fluorescent dyes are known for their lower cytotoxicity profiles in live-cell imaging:

DyeTargetExcitation (nm)Emission (nm)Key Features
Hoechst 33342 DNA (A-T rich regions)~350~461Cell-permeant, good for nuclear staining in live cells, low cytotoxicity at appropriate concentrations.[6][7][8][9]
CellTracker™ Blue CMAC Cytoplasm (reacts with glutathione)~353~466Well-retained in cells, suitable for long-term tracking, generally low toxicity.[10][11][12][13][14]
SiR-DNA DNA~652~674Far-red dye, which reduces phototoxicity from shorter wavelengths, good for long-term imaging.[15][16][17][18]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[19][20]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of This compound Seed->Treat MTT Add MTT reagent (Incubate 2-4 hours) Treat->MTT Solubilize Add solubilization buffer (Incubate overnight) MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Workflow for MTT Assay.
  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Caspase-3 Activity Assay (Fluorometric)

This protocol is based on typical fluorometric caspase-3 activity kits.[4]

  • Cell Lysis: After treating cells with this compound, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. An increase in fluorescence indicates higher caspase-3 activity.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol follows the general principles of the JC-1 assay.[15]

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging Seed Seed cells on glass-bottom dishes Treat Treat with this compound Seed->Treat JC1 Incubate with JC-1 staining solution (15-30 min) Treat->JC1 Wash Wash with imaging buffer JC1->Wash Image Image cells using red and green channels Wash->Image

Workflow for JC-1 Assay.
  • Cell Treatment: Culture cells on a suitable imaging dish and treat with this compound for the desired duration. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and an untreated negative control.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in fresh medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate imaging buffer to remove the JC-1 solution.

  • Imaging: Immediately image the cells using a fluorescence microscope.

    • Healthy cells: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm).

    • Apoptotic cells: In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).

  • Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

References

Overcoming autofluorescence in tissues stained with Disperse blue 291

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with tissue autofluorescence, particularly when working with histological stains like Disperse Blue 291.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in tissue samples?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures in tissues when excited by light. This intrinsic fluorescence can interfere with the detection of specific signals from fluorescent dyes, like this compound, leading to high background and poor signal-to-noise ratios.[1][2] Common sources of autofluorescence include:

  • Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin (B1680620) are naturally fluorescent.[2][3] Collagen, for instance, typically emits in the blue region of the spectrum.[1][3]

  • Fixation: Aldehyde fixatives such as formalin (formaldehyde) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][4] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.[1]

  • Red Blood Cells: Heme groups within red blood cells exhibit broad-spectrum autofluorescence.[1][3][4]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells, particularly in tissues like the brain and retina, and fluoresce across a wide range of wavelengths.[3][4]

Q2: I am observing high background fluorescence in my control tissue that is not stained with this compound. How can I identify the source?

A2: Identifying the source of autofluorescence is the first step in troubleshooting. You can systematically investigate the cause by examining an unstained control sample under the microscope.[5]

  • Workflow for Identifying Autofluorescence Source:

    A Start: High Background in Unstained Control B Observe Autofluorescence Characteristics A->B C Localized Granular Signal? B->C Yes D Diffuse Signal Throughout Tissue? B->D Yes G Lipofuscin C->G E Signal Predominant in Connective Tissue? D->E Yes F Signal from Vasculature? D->F Yes H Fixation-Induced D->H I Collagen/Elastin E->I J Red Blood Cells F->J

    A flowchart to help identify the source of autofluorescence.

Q3: How can I reduce autofluorescence before I begin my staining protocol with this compound?

A3: Proactive steps during sample preparation can significantly minimize autofluorescence:

  • Perfusion: If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[1][2][3]

  • Choice of Fixative: Opt for fixatives that induce less autofluorescence. For example, chilled methanol (B129727) or ethanol (B145695) can be alternatives to aldehyde fixatives for certain applications.[1][3] If aldehydes are necessary, use paraformaldehyde instead of glutaraldehyde and keep fixation times to a minimum.[1]

Q4: Are there chemical treatments I can apply to my tissue sections to quench autofluorescence?

A4: Yes, several chemical quenching agents can be applied to reduce autofluorescence. The effectiveness of each can be tissue- and fluorophore-dependent, so optimization is often necessary.

  • Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[3][6] However, it can introduce its own fluorescence in the far-red spectrum.[3][6]

  • TrueVIEW™ and TrueBlack™: Commercially available reagents designed to quench autofluorescence from various sources, including lipofuscin and collagen.[3][6] TrueBlack™ is particularly effective for lipofuscin.[6]

  • Sodium Borohydride (B1222165) (NaBH4): Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[1][3] It may also increase autofluorescence from red blood cells in formaldehyde-fixed tissues.[6]

  • Trypan Blue: This dye has been shown to quench autofluorescence, particularly in retinal pigment epithelial (RPE) cells.

  • Copper Sulfate (CuSO4): Can be used in combination with ammonium (B1175870) chloride to reduce autofluorescence.[3]

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the this compound signal.
Potential Cause Troubleshooting Step Expected Outcome
Fixation-Induced Autofluorescence Treat sections with 0.1% Sodium Borohydride in PBS for 20-30 minutes.Reduction in diffuse background fluorescence.
Lipofuscin Granules Treat sections with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes.Quenching of granular, punctate autofluorescence.
Red Blood Cell Autofluorescence Perfuse animals with PBS prior to tissue harvesting. If not possible, treat sections with a heme-quenching agent.Elimination of fluorescence from blood vessels.
Collagen/Elastin Autofluorescence Use a commercial quenching agent like TrueVIEW™.Reduction of extracellular matrix-associated fluorescence.
Issue 2: Weak this compound signal compared to background.
Potential Cause Troubleshooting Step Expected Outcome
Spectral Overlap Since the exact emission of this compound is not readily available for microscopy applications, it is crucial to use appropriate filter sets. Experiment with different filter cubes to find the one that maximizes the signal from your dye while minimizing the collection of autofluorescence.Improved signal-to-noise ratio.
Ineffective Quenching Test multiple quenching methods (see table above and protocols below) to find the most effective one for your specific tissue and the spectral characteristics of this compound.A clearer, more specific signal from this compound.
Photobleaching of Signal Use an anti-fade mounting medium.[5] Image samples promptly after staining and minimize exposure to the excitation light.Preservation of the fluorescent signal.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Wash sections in PBS for 5 minutes.

  • Prepare a fresh 0.1% solution of sodium borohydride in PBS.

  • Incubate sections in the sodium borohydride solution for 20-30 minutes at room temperature.

  • Wash sections three times in PBS for 5 minutes each.

  • Proceed with your staining protocol for this compound.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
  • Following the final wash of your this compound staining protocol, dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

  • Prepare a 0.1% solution of Sudan Black B in 70% ethanol.

  • Incubate sections in the Sudan Black B solution for 10-30 minutes at room temperature in the dark.

  • Wash sections in 70% ethanol to remove excess Sudan Black B.

  • Rehydrate sections through a graded ethanol series back to PBS.

  • Mount coverslips using an aqueous mounting medium.

Visualization of Workflows

  • General Workflow for Reducing Autofluorescence:

    A Start: Tissue Preparation B Step 1: Pre-Fixation (e.g., PBS Perfusion) A->B C Step 2: Fixation (Choose optimal fixative) B->C D Step 3: Sectioning and Mounting C->D E Step 4: Autofluorescence Quenching (e.g., NaBH4, Sudan Black B) D->E F Step 5: Staining with This compound E->F G Step 6: Imaging (Use appropriate filters and anti-fade mountant) F->G H End: Clear Signal G->H

    A step-by-step workflow for minimizing autofluorescence.

  • Decision-Making for Quenching Method:

    rect_node rect_node A High Autofluorescence Observed? B Source Identified? A->B C Lipofuscin? B->C Yes G Try Broad-Spectrum Quencher (e.g., TrueVIEW™) B->G No D Aldehyde Fixation? C->D No E Use Sudan Black B or TrueBlack™ C->E Yes F Use Sodium Borohydride D->F Yes

    A decision tree for selecting an appropriate quenching method.

References

Technical Support Center: Optimizing Staining with Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your immunofluorescence protocols when using Disperse Blue 291. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this novel, small-molecule dye in their imaging experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of fixation in immunofluorescence?

Fixation is a critical step in immunofluorescence that aims to preserve cells and tissues in a state as close to life-like as possible. Its main goals are to:

  • Prevent autolysis and microbial degradation.

  • Preserve the structural integrity and morphology of the cells and subcellular components.

  • Immobilize target antigens and prevent their diffusion.

  • Make cells permeable to antibodies and other reagents.

The choice of fixation method is crucial as it can significantly impact the preservation of the target epitope and the overall quality of the staining.[1][2]

Q2: How might fixation affect a small molecule dye like this compound?

The interaction between fixation and a small molecule dye like this compound, which is not a traditional fluorophore for immunofluorescence, is a key consideration. Disperse dyes are typically small, hydrophobic, and have low water solubility.[3] The fixation method can influence the dye's performance in several ways:

  • Cross-linking fixatives (e.g., Paraformaldehyde): These agents create a protein meshwork within the cell.[4] While this preserves structure well, it might trap the small dye molecule non-specifically, leading to high background. Conversely, if the dye is not effectively cross-linked to its target, it could be washed away in subsequent steps.

  • Dehydrating/Precipitating fixatives (e.g., Methanol): These organic solvents work by removing water, which denatures and precipitates proteins.[5] This process also extracts lipids from membranes, which could either help or hinder the retention of a hydrophobic dye like this compound, depending on its binding characteristics.[5] Some dyes may be extracted or their localization altered by solvents.[4]

Q3: What are the main differences between paraformaldehyde (PFA) and methanol (B129727) fixation?

PFA and methanol are two of the most common fixatives, and they work through fundamentally different mechanisms.[5]

  • Paraformaldehyde (PFA) is a cross-linking agent that forms covalent bonds (methylene bridges) between proteins, effectively creating a stable matrix that preserves cellular structure well.[4] It is generally good for maintaining morphology but can sometimes mask the antigenic epitope, requiring an antigen retrieval step.[4][6]

  • Cold Methanol is a precipitating fixative that dehydrates the cell, causing proteins to denature and precipitate in place.[5] This method also permeabilizes the cell membranes by dissolving lipids.[5] While it can be excellent for exposing certain epitopes, it is harsher on cellular morphology and can cause cells to shrink.[5]

Q4: Should I apply this compound before or after fixation?

This is a critical parameter to determine empirically.

  • Staining before fixation: If this compound is a membrane-permeable dye that binds to a specific target in live cells, you might consider labeling the live cells first, followed by fixation. However, the fixation process itself could then alter the dye's localization or intensity.[4] Aldehyde fixatives might help to cross-link the dye in place if it binds to proteins.[7]

  • Staining after fixation: This is the more traditional immunofluorescence workflow. The success of this approach will depend on whether the fixation and permeabilization process allows the dye to access its target and whether the dye is retained during the subsequent washing steps.

Troubleshooting Guide

This guide addresses common problems encountered when developing a staining protocol with a novel dye like this compound.

Problem: I am getting weak or no signal.

Possible CauseRecommended Solution
Inadequate Fixation The fixation method may be destroying the target molecule or preventing dye access. Try switching fixatives (e.g., from methanol to PFA or vice versa) or optimizing the fixation time and concentration.[8][9]
Dye Not Retained The dye may be washed out during permeabilization or washing steps, especially if using organic solvents like methanol. Try a PFA fixation protocol without a separate permeabilization step, or reduce the number and duration of washes.
Low Dye Concentration The concentration of this compound may be too low. Perform a titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio.
Photobleaching The dye may be susceptible to photobleaching. Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium.[6][8]
Incorrect Microscope Filter Set Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

Problem: I am observing high background or non-specific staining.

Possible CauseRecommended Solution
Excess Dye Concentration The dye concentration is too high, leading to non-specific binding. Reduce the dye concentration and/or shorten the incubation time.
Fixation-Induced Autofluorescence Aldehyde fixatives like PFA can increase autofluorescence.[6] Try fixing with cold methanol instead. If PFA is necessary, you can treat the sample with a quenching agent like sodium borohydride (B1222165) after fixation.[10]
Hydrophobic Interactions As a disperse dye, this compound is hydrophobic and may be binding non-specifically to lipids or other hydrophobic pockets in the cell. Increase the stringency of your wash buffer (e.g., by adding a low concentration of a mild detergent like Tween-20) and increase the number of washes.
Dye Aggregation Disperse dyes can aggregate in aqueous solutions.[3] Ensure the dye is fully dissolved in its stock solution (you may need an organic solvent like DMSO) and that it is well-dispersed in the working buffer. Centrifuge the working solution before use to pellet any aggregates.

Problem: The dye is localizing incorrectly or forming aggregates.

Possible CauseRecommended Solution
Fixation Alters Subcellular Structures Methanol fixation can be harsh and alter the native localization of molecules by extracting lipids and collapsing structures.[5] PFA generally preserves morphology better.[4] Compare with live-cell imaging if possible to determine the true localization.
Dye Precipitation The dye may be precipitating out of solution and settling on the cells. See "Dye Aggregation" above. Consider the composition of your buffer; high salt concentrations could reduce the solubility of a hydrophobic dye.
Permeabilization Issues The permeabilization method may be too harsh, causing redistribution of cellular components. If using PFA, try reducing the concentration or duration of the detergent (e.g., Triton X-100) treatment.

Problem: The cellular morphology is poor.

Possible CauseRecommended Solution
Harsh Fixation/Permeabilization Methanol or acetone (B3395972) fixation can significantly alter cell structure.[5] PFA fixation is generally recommended for superior morphological preservation.[4]
Cells Were Not Healthy Ensure that the cells are healthy and sub-confluent before starting the experiment. Stressed or overly dense cells will have poor morphology.
Sample Dried Out It is critical to keep the sample hydrated throughout the entire staining procedure.[6] Never let the coverslip or slide dry out.

Comparison of Fixation Methods

Choosing the right fixation method is a critical first step and often requires empirical testing. The table below summarizes the key characteristics of common fixation protocols to guide your selection.

FeatureParaformaldehyde (PFA)Cold MethanolPFA followed by Methanol
Mechanism Cross-links proteinsDehydrates and precipitates proteinsCross-links, then dehydrates/permeabilizes
Morphology Preservation ExcellentFair to Poor (can cause shrinkage)Good
Antigen Preservation Good, but can mask epitopesCan be better for some epitopes, but may denature othersGood, but epitope masking is still possible
Lipid Extraction MinimalHigh (permeabilizes membranes)High (permeabilizes membranes)
Effect on Small Hydrophobic Dyes May trap non-specifically; may not retain if dye isn't cross-linked.May extract the dye along with lipids; may improve access to internal targets.May offer a balance of structural preservation and permeabilization.
When to Try First For preserving cell structure; when staining for membrane or cytoskeletal targets.When PFA fixation fails to reveal the target or results in high background.When good morphology and permeabilization of internal structures are both required.

Experimental Protocols

The following are starting-point protocols. You will likely need to optimize incubation times, concentrations, and temperatures for your specific cell type and experimental setup.

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is a good starting point for preserving cellular morphology.

  • Preparation: Prepare a 4% PFA solution in Phosphate Buffered Saline (PBS), pH 7.4.

  • Wash: Gently wash cells twice with PBS.

  • Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If your target is intracellular, incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Wash: Wash cells three times with PBS for 5 minutes each.

  • Proceed to Blocking & Staining: The sample is now ready for subsequent blocking and staining steps with this compound and antibodies.

Protocol 2: Cold Methanol Fixation

This protocol is harsher but can be effective if PFA causes high background or masks the target.

  • Preparation: Pre-chill 100% methanol to -20°C.

  • Wash: Gently wash cells twice with PBS.

  • Fixation & Permeabilization: Aspirate the PBS and add the ice-cold 100% methanol. Incubate for 10 minutes at -20°C.

  • Wash: Gently aspirate the methanol and wash the cells three times with PBS for 5 minutes each. Be gentle as cells may detach more easily.

  • Proceed to Blocking & Staining: The sample is now fixed and permeabilized.

Protocol 3: PFA Fixation followed by Methanol

This combination can sometimes preserve structure while effectively permeabilizing the cells.

  • Fixation: Follow steps 1-4 of the PFA Fixation protocol.

  • Permeabilization: After PFA fixation and washing, add ice-cold 100% methanol and incubate for 5 minutes at -20°C.

  • Wash: Gently aspirate the methanol and rehydrate the cells by washing three times with PBS for 5 minutes each.

  • Proceed to Blocking & Staining: The sample is now ready for the next steps.

Visualizations

Workflow for Selecting a Fixation Method

The following diagram illustrates a logical workflow for determining the optimal fixation strategy when using a novel dye like this compound.

Fixation_Workflow Start Start: Define Target Antigen (Membrane, Cytoplasmic, Nuclear) PFA Try 4% PFA Fixation (Good Morphology) Start->PFA Check_Morphology Assess Morphology & Signal-to-Noise Ratio PFA->Check_Morphology Methanol Try Cold Methanol Fixation (Good Permeabilization) Methanol->Check_Morphology Check_Morphology->Methanol No Good_Result Result is Optimal Check_Morphology->Good_Result Yes Troubleshoot Proceed to Troubleshooting Guide Check_Morphology->Troubleshoot Still Not Optimal

Caption: A decision workflow for selecting an initial fixation method.

Troubleshooting Logic for Common Staining Issues

This diagram provides a logical path for troubleshooting common issues such as weak signal or high background.

Troubleshooting_Logic Start Staining Issue Encountered Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Increase_Conc Increase Dye/Antibody Concentration Weak_Signal->Increase_Conc Yes Decrease_Conc Decrease Dye/Antibody Concentration High_Background->Decrease_Conc Yes End Re-evaluate Staining High_Background->End No Change_Fix Change Fixation Method (e.g., PFA -> Methanol) Increase_Conc->Change_Fix Check_Filters Check Microscope Filters Change_Fix->Check_Filters Antigen_Retrieval Add Antigen Retrieval Step Check_Filters->Antigen_Retrieval Antigen_Retrieval->End Increase_Wash Increase Wash Steps/ Stringency Decrease_Conc->Increase_Wash Change_Block Optimize Blocking Step Increase_Wash->Change_Block Quench_AutoF Quench Autofluorescence (e.g., Sodium Borohydride) Change_Block->Quench_AutoF Quench_AutoF->End

Caption: A troubleshooting flowchart for immunofluorescence optimization.

References

Solvent effects on the excitation and emission spectra of Disperse blue 291

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the solvent effects on the excitation and emission spectra of the azo dye, Disperse Blue 291.

Frequently Asked Questions (FAQs)

Q1: What is solvatochromism and why is it relevant for this compound?

A1: Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[1] This change is due to the differential solvation of the ground and excited states of the dye molecule, which alters the energy gap between them. For a dye like this compound, which possesses a donor-acceptor structure, the charge distribution changes upon excitation. Polar solvents can stabilize the more polar state (either ground or excited), leading to a shift in the absorption and emission spectra. Understanding these solvent effects is crucial for applications where the dye's color and photophysical properties are important, such as in sensing, materials science, and textile dyeing.

Q2: What kind of spectral shifts are expected for this compound with increasing solvent polarity?

A2: Aminoazobenzene dyes, like this compound, typically exhibit a bathochromic shift (red shift) in their absorption and emission spectra as the solvent polarity increases. This is because the excited state is generally more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, reducing the energy gap and shifting the spectra to longer wavelengths.

Q3: How do I prepare my samples for a solvatochromism study?

A3: Prepare a concentrated stock solution of this compound in a volatile, soluble solvent (e.g., acetone (B3395972) or dichloromethane). Then, for each solvent to be tested, add a small, precise volume of the stock solution to a clean vial and evaporate the initial solvent completely. Finally, dissolve the dye residue in the target solvent to the desired final concentration. This method ensures that the initial solvent does not interfere with the measurements.

Q4: What concentration of this compound should I use?

A4: For absorption spectroscopy, the concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0. For fluorescence spectroscopy, it is critical to use a much lower concentration to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light. A good starting point is to prepare a solution with a maximum absorbance of less than 0.1.[2]

Data Presentation: Representative Solvatochromic Data

The following tables summarize the absorption and emission maxima for a representative aminoazobenzene dye, N,N-diethyl-4-((2-methoxy-4-nitro)phenylazo)aniline, in various solvents of differing polarity. This data illustrates the expected bathochromic shift with increasing solvent polarity.

Table 1: Absorption Maxima (λ_abs) of a Representative Aminoazobenzene Dye in Various Solvents

SolventDielectric Constant (ε)λ_abs (nm)
n-Hexane1.88485
Dioxane2.21495
Chloroform4.81505
Ethyl Acetate6.02500
Tetrahydrofuran7.58508
Dichloromethane8.93510
Acetone20.7515
Ethanol24.6520
Methanol32.7525
Acetonitrile37.5518
Dimethyl Sulfoxide46.7530

Table 2: Emission Maxima (λ_em) of a Representative Aminoazobenzene Dye in Various Solvents

SolventDielectric Constant (ε)λ_em (nm)
n-Hexane1.88580
Dioxane2.21592
Chloroform4.81605
Ethyl Acetate6.02600
Tetrahydrofuran7.58610
Dichloromethane8.93615
Acetone20.7625
Ethanol24.6635
Methanol32.7640
Acetonitrile37.5630
Dimethyl Sulfoxide46.7650

Experimental Protocols

Protocol 1: Preparation of Dye Solutions

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a volatile solvent in which it is highly soluble (e.g., acetone) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each solvent to be tested, pipette a precise aliquot of the stock solution into a clean, dry vial.

    • Gently evaporate the solvent from the stock solution using a stream of nitrogen or by leaving it in a fume hood.

    • Add a known volume of the desired spectroscopic grade solvent to achieve the target concentration for your measurements. Ensure the dye is fully dissolved.

Protocol 2: UV-Vis Absorption Spectroscopy

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent you are testing and place it in the spectrophotometer. Run a blank or baseline correction to zero the instrument.

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of your dye solution, and then fill it with the dye solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Protocol 3: Fluorescence Spectroscopy

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Determine Excitation Wavelength: Set the excitation wavelength to the λ_max value obtained from the absorption spectrum.

  • Emission Scan: Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

  • Excitation Scan: Set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em).

Troubleshooting Guides

Issue 1: No or Weak Fluorescent Signal

Possible Cause Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for your dye. Ensure the shutter is open and the detector is on.
Low Dye Concentration Increase the concentration of the dye solution. However, be mindful of the inner filter effect (see Issue 2).
Photobleaching The dye may be degrading under the excitation light. Reduce the excitation intensity or the exposure time. Use fresh sample for each measurement.
Solvent Quenching Some solvents, particularly those with heavy atoms or certain functional groups, can quench fluorescence. If possible, test in a different solvent to confirm.
Low Quantum Yield This compound may have an intrinsically low fluorescence quantum yield in certain solvents.

Issue 2: Distorted or Inconsistent Spectra

Possible Cause Solution
Inner Filter Effect The sample is too concentrated, leading to re-absorption of emitted light. Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[2]
Scattering (Rayleigh or Raman) Rayleigh scattering occurs at the excitation wavelength, while Raman scattering appears at a constant energy shift from the excitation wavelength. To minimize these, you can use a narrower slit width, or if observing Raman scatter from the solvent, subtract a solvent blank spectrum.
Contaminated Solvents or Cuvettes Use only spectroscopic grade solvents and meticulously clean your cuvettes before each use. Rinse the cuvette with the solvent you will be using before filling it with the sample.
Instrument Baseline Drift Allow the instrument to warm up sufficiently before taking measurements. Perform a new blank measurement periodically.
Precipitation of the Dye The dye may not be fully soluble in the chosen solvent, leading to scattering and inconsistent readings. Visually inspect the solution for any solid particles. If necessary, filter the solution or choose a different solvent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in Acetone) prep_samples Prepare Dilute Samples in Various Solvents prep_stock->prep_samples abs_blank Measure Solvent Blank prep_samples->abs_blank abs_sample Measure Sample Absorption abs_blank->abs_sample det_abs_max Determine λ_abs_max abs_sample->det_abs_max flu_setup Set Excitation at λ_abs_max det_abs_max->flu_setup flu_emission Scan Emission Spectrum flu_setup->flu_emission det_em_max Determine λ_em_max flu_emission->det_em_max flu_excitation Scan Excitation Spectrum det_em_max->flu_excitation analysis Correlate λ_max shifts with Solvent Polarity det_em_max->analysis

Caption: Experimental workflow for studying solvent effects.

Troubleshooting_Workflow cluster_signal Signal Issues cluster_distortion Spectral Distortion start Problem with Spectral Data check_signal Weak or No Signal? start->check_signal check_distortion Distorted Spectrum? start->check_distortion check_settings Check Instrument Settings (Wavelengths, Shutter) check_signal->check_settings Yes check_conc_low Increase Concentration check_settings->check_conc_low check_photobleaching Check for Photobleaching (Use Fresh Sample) check_conc_low->check_photobleaching check_conc_high Decrease Concentration (Abs < 0.1 for Fluorescence) check_distortion->check_conc_high Yes check_scattering Check for Scattering (Rayleigh/Raman) check_conc_high->check_scattering check_contamination Check for Contamination (Solvent/Cuvette) check_scattering->check_contamination

References

Technical Support Center: Preventing Aggregation of Disperse Blue 291 in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disperse Blue 291, maintaining the integrity of stock solutions is paramount for experimental reproducibility. Aggregation of this hydrophobic dye can lead to inaccurate concentration measurements and inconsistent results. This guide provides troubleshooting advice and frequently asked questions to address challenges in preparing and storing stable this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound (C.I. 113395) is a single azo monoazo dye with the chemical formula C₁₉H₂₁BrN₆O₆ and a molecular weight of 509.31 g/mol .[1][2][3] It is characterized as dark blue microcrystalline particles with very low water solubility.[3][4] Its hydrophobic nature is the primary reason for its tendency to aggregate in aqueous solutions or even in concentrated organic stock solutions, especially upon dilution into aqueous buffers.

Q2: Which solvents are recommended for preparing this compound stock solutions?

For research applications, organic solvents are necessary to dissolve this compound. The most commonly used solvents for hydrophobic dyes are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).

  • DMSO: It is generally effective for dissolving a wide range of hydrophobic compounds and is a common choice for preparing stock solutions for cell-based assays.[5][6]

  • DMF: Another suitable aprotic polar solvent for dissolving disperse dyes.

  • Acetone and Ethanol: While some disperse dyes show solubility in these solvents, they are generally less effective for achieving high concentrations compared to DMSO and DMF.[7]

Q3: What is a typical starting concentration for a this compound stock solution in DMSO?

A general laboratory practice for preparing stock solutions of hydrophobic dyes is to start by dissolving a small, unweighed amount (approximately 0.5 mg) in a small volume of DMSO (e.g., 50 µL) to achieve a concentrated stock, which can then be serially diluted.[5] This suggests that initial concentrations in the range of 1-10 mg/mL in DMSO are often achievable. However, the maximum solubility should be determined empirically for your specific lot of dye.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do?

This phenomenon, often called "solvent shock," is common with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:

  • Use of Surfactants: Incorporating a non-ionic surfactant like Pluronic® F-127 can significantly improve the solubility of hydrophobic dyes in aqueous media. A common method involves preparing a 20% (w/v) stock solution of Pluronic® F-127 in DMSO and mixing it 1:1 with your concentrated dye stock solution immediately before diluting it into your aqueous buffer.[1][4][8]

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[3][9] Preparing your stock solution in a solvent containing a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can prevent precipitation upon dilution.

  • Gradual Dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock, gradually increasing the proportion of the aqueous buffer.

  • Stirring/Vortexing: Vigorously stir or vortex the aqueous buffer while slowly adding the concentrated dye stock. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

Q5: How should I store my this compound stock solution?

For optimal stability, store your stock solution in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to minimize exposure to air and moisture. Storing at -20°C is a common practice for long-term preservation.

Troubleshooting Guide

If you are encountering aggregation or precipitation of your this compound, use the following guide to diagnose and resolve the issue.

Problem: this compound powder is not dissolving in the chosen organic solvent.
Potential Cause Suggested Solution
Low Solubility in the Chosen Solvent Switch to a stronger aprotic polar solvent like high-purity, anhydrous DMSO or DMF.
Impure or Low-Quality Solvent Use a new, unopened bottle of high-purity, anhydrous solvent. Moisture in the solvent can significantly reduce the solubility of hydrophobic compounds.
Insufficient Sonication or Agitation Use a vortex mixer or an ultrasonic bath to aid in the dissolution process. Gentle warming (e.g., to 30-40°C) can also help but should be done with caution to avoid dye degradation.
Concentration Exceeds Solubility Limit Prepare a more dilute solution. It is recommended to start with a lower concentration and gradually increase it to determine the saturation point.
Problem: The stock solution appears cloudy or contains visible particles after preparation.
Potential Cause Suggested Solution
Incomplete Dissolution Continue to vortex or sonicate the solution. If particles persist, the concentration may be too high.
Presence of Insoluble Impurities in the Dye Powder Centrifuge the stock solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the insoluble material. Carefully collect the supernatant.
Precipitation Over Time This indicates that the solution is supersaturated and unstable. The solution should be remade at a lower concentration.
Problem: The dye precipitates out of the stock solution during storage.
Potential Cause Suggested Solution
Temperature Fluctuations Store the stock solution at a stable temperature. If storing at low temperatures, allow the vial to come to room temperature before opening to prevent condensation from entering the solution.
Solvent Evaporation Ensure the vial is tightly sealed with a cap that has a good seal. Consider using parafilm to further secure the cap for long-term storage.
Photodegradation Protect the stock solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder and place it in a suitable vial. For example, to prepare a 10 mM stock solution (Molecular Weight = 509.31 g/mol ), weigh out 5.09 mg of the dye.

  • Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM solution with 5.09 mg of dye, add 1 mL of DMSO.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • If the dye is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming can be applied if necessary.

  • Visually inspect the solution for any undissolved particles. If present, refer to the troubleshooting guide.

  • For long-term storage, aliquot into smaller volumes and store at -20°C, protected from light.

Protocol 2: Preparation of a Stabilized this compound Working Solution for Aqueous Applications using Pluronic® F-127

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pluronic® F-127

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO:

    • Weigh 2 g of Pluronic® F-127 and add it to 10 mL of DMSO.

    • Warm the mixture to approximately 40-50°C and vortex or stir until the Pluronic® F-127 is completely dissolved.[1]

    • Store the Pluronic® F-127 stock solution at room temperature. Do not refrigerate, as it may solidify.[4]

  • Prepare the dye/surfactant mixture:

    • Immediately before use, mix your this compound DMSO stock solution with the 20% Pluronic® F-127 stock solution in a 1:1 volume ratio in a microcentrifuge tube.[4][10] For example, mix 10 µL of the dye stock with 10 µL of the Pluronic® F-127 stock.

  • Prepare the final aqueous working solution:

    • While vortexing your aqueous buffer, slowly add the dye/surfactant mixture from the previous step to achieve your desired final concentration of this compound.

Data Summary Table

Parameter Recommendation/Value Notes
Recommended Solvents DMSO, DMFHigh-purity, anhydrous grade is essential.
Starting Stock Concentration 1-10 mg/mL (approx. 2-20 mM)Empirically determine the maximum solubility for your specific dye lot.
Stabilizing Additives Pluronic® F-127, Cyclodextrins (e.g., HP-β-CD)Useful for preventing precipitation in aqueous solutions.
Storage Conditions -20°C, protected from light and moistureAliquot to avoid repeated freeze-thaw cycles.

Logical Workflow Diagram

The following diagram illustrates a troubleshooting workflow for preparing a this compound stock solution.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stock Solution start Start: Prepare Stock Solution (e.g., 1-10 mg/mL in DMSO) dissolved Is the dye completely dissolved? start->dissolved stable Is the solution stable (no precipitation)? dissolved->stable Yes troubleshoot_dissolution Troubleshoot Dissolution: - Use higher purity solvent - Increase sonication/vortexing - Gentle warming - Reduce concentration dissolved->troubleshoot_dissolution No end_ok Stock Solution is Ready stable->end_ok Yes troubleshoot_stability Troubleshoot Stability: - Reduce concentration - Add stabilizing agent (e.g., Pluronic F-127, Cyclodextrin) - Store properly (dark, sealed, stable temp.) stable->troubleshoot_stability No troubleshoot_dissolution->start Retry troubleshoot_stability->start Retry with modifications

References

Validation & Comparative

A Comparative Guide to Lipid Droplet Visualization: Nile Red vs. Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of intracellular lipid droplets is crucial for understanding cellular metabolism, storage diseases, and the effects of therapeutics. The choice of a fluorescent probe is a critical step in this process. This guide provides an objective, data-supported comparison between the well-established fluorescent dye, Nile Red, and the industrial textile dye, C.I. Disperse Blue 291.

While Nile Red is a staple in cell biology labs, this compound lacks validation for microscopy and raises significant safety concerns. This guide will detail the known properties of each compound to inform appropriate selection for lipid droplet analysis.

Head-to-Head Comparison: Performance and Properties

The following table summarizes the key characteristics of Nile Red and the available information for this compound.

FeatureNile RedC.I. This compound
Primary Application Fluorescent stain for intracellular lipidsIndustrial azo dye for textiles
Excitation Max (nm) ~450-500 (for yellow-gold emission); ~515-560 (for red emission)[1]Data not available for microscopy applications
Emission Max (nm) >528 (Yellow-gold, more specific for neutral lipids); >590 (Red, general lipids)[1]Data not available for microscopy applications
Suitability for Live-Cell Imaging Yes, widely used as a vital stain[1]Not Recommended. Shown to be genotoxic and cytotoxic to mammalian cells[2][3]
Specificity for Lipid Droplets Good, but can also stain other lipidic structures like membranes, especially in the red channel[4][5]Data not available for microscopy applications
Photostability Limited; prone to photobleaching[6]Data not available for microscopy applications
Cytotoxicity/Safety Low cytotoxicity for short-term staining; standard lab precautions apply[7]Significant genotoxicity and mutagenicity reported. Induces DNA damage and micronuclei formation in human cell lines and mouse models[2][8][9]
Published Protocols for Microscopy AbundantNone

In-Depth Analysis of Each Compound

Nile Red: The Established Standard

Nile Red (Nile blue oxazone) is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[1] It is intensely fluorescent in hydrophobic, lipid-rich environments but shows minimal fluorescence in aqueous media.[1] This property makes it an excellent probe for detecting intracellular lipid droplets.

Spectral Properties and Specificity A key feature of Nile Red is its dual-emission profile. When excited at 450-500 nm, it emits a yellow-gold fluorescence (emission >528 nm) that is more selective for the neutral lipids (triglycerides and cholesteryl esters) found in the core of lipid droplets.[1] When excited at a longer wavelength (515-560 nm), it emits red fluorescence (emission >590 nm) and can also stain phospholipids (B1166683) within cellular membranes.[4][5] This allows researchers to distinguish between neutral lipid stores and other cellular lipid structures.[4][10]

Performance and Limitations Nile Red is compatible with both live and fixed-cell imaging.[1][11] However, it has some known limitations, including a broad emission spectrum that can lead to crosstalk in multicolor experiments and limited photostability, which can be a challenge for long-term time-lapse imaging.[6]

This compound: An Unvalidated and Hazardous Compound

C.I. This compound is a synthetic, single azo dye primarily used in the textile industry for dyeing polyester (B1180765) fabrics.[12] A thorough review of scientific literature reveals no established protocols or data for its use as a fluorescent probe in biological microscopy.

Safety and Genotoxicity: A Critical Concern Crucially, multiple studies have demonstrated the toxicity of this compound. Research has shown that it is genotoxic and mutagenic in the human hepatoma cell line HepG2, causing an increase in DNA damage and the frequency of micronuclei.[2][3] Further studies in mice confirmed its genotoxic effects in vivo, with oral administration leading to an increased frequency of micronucleated polychromatic erythrocytes in bone marrow.[8][9] These findings indicate that the dye can damage genetic material, making it a hazardous substance and unsuitable for use in a cell culture environment, especially for live-cell imaging.

Due to the lack of performance data and the significant, documented safety risks, This compound is not recommended for any biological imaging applications.

Decision-Making for Probe Selection

The choice of a fluorescent probe should be guided by performance, validation, and safety. The following diagram illustrates a logical workflow for evaluating a potential dye for lipid droplet visualization.

G cluster_start cluster_probe cluster_validation Validation & Safety Assessment cluster_decision start Start: Need to Visualize Lipid Droplets probe Select Potential Probe start->probe q1 Is the probe validated for fluorescence microscopy in published literature? probe->q1 q2 Are spectral properties (Ex/Em) known and suitable for available equipment? q1->q2  Yes reject Reject Probe: Unreliable & Unsafe q1->reject No   q3 Is safety & toxicity data available and acceptable for the application? q2->q3  Yes q2->reject No   q3->reject No   proceed Proceed to Protocol Optimization q3->proceed  Yes nile_red Example: Nile Red - Validated - Known Spectra - Acceptable Safety Profile nile_red->proceed db291 Example: this compound - Not Validated - Unknown Spectra - Documented Genotoxicity db291->reject

Probe Selection Workflow

Experimental Protocols

Protocol: Staining Lipid Droplets in Cultured Cells with Nile Red

This protocol provides a general guideline for staining either live or fixed adherent cells. It should be optimized for specific cell types and experimental conditions.

Materials:

  • Nile Red powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/Cy3 or Texas Red)

Procedure:

G start Start prep_stock 1. Prepare 1 mM Nile Red Stock Solution in DMSO start->prep_stock prep_working 2. Prepare 200-1000 nM Working Solution in buffer/medium prep_stock->prep_working prep_cells 3. Prepare Cells (Live or Fixed) prep_working->prep_cells stain 4. Remove medium, add Working Solution to cover cells prep_cells->stain incubate 5. Incubate 5-15 min at RT or 37°C (Protect from light) stain->incubate wash 6. Wash cells 2-3 times with PBS or buffer incubate->wash image 7. Image immediately using fluorescence microscope wash->image finish End image->finish

Nile Red Staining Workflow

Detailed Steps:

  • Prepare Nile Red Stock Solution:

    • Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO.[1]

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

  • Prepare Cells:

    • Culture adherent cells on coverslips or in imaging-appropriate plates to 50-70% confluency.

    • For Live-Cell Imaging: Proceed directly to the staining steps.

    • For Fixed-Cell Imaging:

      • Gently wash cells once with PBS.

      • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[7]

      • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of Nile Red by diluting the 1 mM stock solution to a final concentration of 200-1000 nM in PBS, HBSS, or serum-free medium.[1][5] Vortex to mix well. The optimal concentration may vary by cell type.

    • Aspirate the culture medium (for live cells) or the final PBS wash (for fixed cells).

    • Add enough Nile Red working solution to completely cover the cells.

    • Incubate for 5 to 15 minutes at room temperature or 37°C, protected from light.[1][11]

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with PBS or HBSS to remove excess dye.[11]

    • Add fresh PBS or imaging medium to the cells.

    • Image immediately on a fluorescence microscope.

      • For neutral lipids (recommended): Use an excitation of ~488 nm and collect emission at ~500-580 nm (yellow-gold fluorescence).[4]

      • For general lipids: Use an excitation of ~552 nm and collect emission at >600 nm (red fluorescence).[4]

Conclusion and Recommendation

In stark contrast, C.I. This compound is an industrial azo dye with no validated application in fluorescence microscopy. More importantly, it has been shown in multiple studies to be genotoxic and cytotoxic to mammalian cells.[2][3][8] Its use in a research laboratory for cell staining would not only produce unreliable data but would also pose a significant safety risk.

Recommendation for Researchers: For the visualization of lipid droplets, it is imperative to use probes that are validated and designed for biological imaging. Nile Red remains a reliable and cost-effective option. For experiments requiring higher photostability or different spectral properties, other established alternatives such as the BODIPY family of dyes (e.g., BODIPY 493/503) or newer commercial stains like LipidSpot™ should be considered.[6][13][14] The use of unvalidated industrial chemicals like this compound for biological research is strongly discouraged.

References

A Comparative Toxicological Analysis of Disperse Blue 291 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Disperse Blue 291 and other selected azo dyes, supported by experimental data. The information is intended to assist researchers in understanding the potential hazards associated with these compounds and to guide future research and development in the field of dye synthesis and application.

Executive Summary

Azo dyes represent a significant class of synthetic colorants used across various industries. Due to their widespread use and potential for human and environmental exposure, a thorough understanding of their toxicological properties is crucial. This guide focuses on this compound, a monoazo dye, and compares its toxicological effects with other disperse azo dyes such as Disperse Red 1, Disperse Red 13, and Disperse Orange 1. The analysis covers key toxicological endpoints including cytotoxicity, genotoxicity, and mutagenicity, drawing upon in vitro and in vivo studies.

Comparative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on this compound and other relevant azo dyes.

Table 1: Cytotoxicity Data for Selected Azo Dyes

DyeCell LineAssayConcentrationResultReference
This compound HepG2Cell Viability400 µg/mLDecrease in cell viability[1]
Disperse Red 1 HepG2MTT & CCK-824, 48, 72h exposureInduced cytotoxicity
Disperse Red 13 HepG2MTT & CCK-824, 48, 72h exposureDecreased mitochondrial and dehydrogenase activity
Disperse Orange 1 HepG2Cell Viability0.2, 0.4, 1.0, 2.0, 4.0 µg/mLInduced apoptosis after 72h[2]

Table 2: Genotoxicity and Mutagenicity Data for Selected Azo Dyes

DyeTest SystemAssayConcentrationResultReference
This compound HepG2 cellsComet AssayFrom 400 µg/mLIncreased comet tail length (DNA damage)[1]
This compound HepG2 cellsMicronucleus TestFrom 400 µg/mLIncreased frequency of micronuclei[1]
This compound Male Swiss miceMicronucleus Test50 mg/kg bwIncreased frequency of micronucleated polychromatic erythrocytes[3]
Disperse Red 1 Salmonella typhimuriumAmes Test-Positive for frameshift mutations[1]
Disperse Red 13 Salmonella typhimuriumAmes Test-Positive for frameshift mutations (14x less mutagenic than Disperse Red 1)[1]
Disperse Red 13 Human lymphocytesMicronucleus Assay-Induced chromosomal damage[4]
Disperse Orange 1 HepG2 cellsComet Assay0.2, 0.4, 1.0, 2.0, 4.0 µg/mLGenotoxic effects observed[2]
Disperse Orange 1 Salmonella typhimuriumAmes Test-Induced frameshift mutations[2]

Table 3: Ecotoxicity Data for Selected Azo Dyes

DyeOrganismEndpointValueReference
This compound FishLC50 (96h)0.0675 mg/L (Predicted)[5]
Disperse Red 1 Daphnia similisAcute Toxicity-Toxic effects observed
Disperse Red 13 Daphnia similisAcute Toxicity-More toxic than Disperse Red 1
Disperse Orange 1 Daphnia similisAcute Toxicity-No toxic effects observed
Disperse Orange 1 Vibrio fischeriMicrotox® Assay-No toxic effects observed

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the azo dye for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the cells for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[4][6][7]

  • Cell Preparation: After treatment with the azo dye, harvest the cells and resuspend them in low melting point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

In Vitro Micronucleus Test

The micronucleus test is used to detect chromosomal damage or aneuploidy.[8][9][10][11]

  • Cell Culture and Treatment: Culture cells (e.g., HepG2, CHO) and expose them to various concentrations of the test dye for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze a minimum of 2000 binucleated cells per concentration under a microscope to determine the frequency of cells containing micronuclei. An increase in the number of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of azo dyes, including this compound, often involves their metabolic activation into reactive intermediates that can interact with cellular macromolecules. The following diagrams illustrate key signaling pathways implicated in the toxicological effects of azo dyes.

Azo_Dye_Metabolism cluster_0 Cellular Environment Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azo Reduction (e.g., by Azoreductases) Reactive Intermediates Reactive Intermediates Aromatic Amines->Reactive Intermediates Metabolic Activation (e.g., N-hydroxylation) DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage

Figure 1. Metabolic activation of azo dyes leading to DNA damage.

DNA_Damage_Response DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Sensing p53 p53 ATM/ATR Kinases->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Transcriptional Activation DNA Repair DNA Repair p53->DNA Repair Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation

Figure 2. p53-mediated DNA damage response pathway.

Apoptosis_Pathway Cellular Stress\n(e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bax/Bak Activation Bax/Bak Activation Cellular Stress\n(e.g., DNA Damage)->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Effector Caspases\n(e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Caspase-9 Activation->Effector Caspases\n(e.g., Caspase-3) Apoptosis Apoptosis Effector Caspases\n(e.g., Caspase-3)->Apoptosis

Figure 3. Intrinsic apoptosis pathway via caspase activation.

Conclusion

The compiled data indicates that this compound exhibits cytotoxic, genotoxic, and mutagenic properties in both in vitro and in vivo models.[1][3] When compared to other disperse azo dyes, the toxicological profiles vary. For instance, while both Disperse Red 1 and Disperse Red 13 are mutagenic, the latter shows a significantly lower mutagenic potential, suggesting that structural modifications, such as the presence of a chlorine substituent, can influence the toxicological outcome.[1] However, this modification in Disperse Red 13 also led to increased ecotoxicity in Daphnia similis.[1] Disperse Orange 1 demonstrated genotoxicity and induced apoptosis in HepG2 cells but did not show acute toxicity in the tested aquatic organisms.[2]

These findings underscore the importance of a comprehensive toxicological evaluation for individual azo dyes, as their biological effects can be highly structure-dependent. The metabolic activation of these dyes to reactive aromatic amines is a critical step in their mechanism of toxicity, often leading to DNA damage and the activation of cellular stress response pathways such as the p53-mediated pathway and apoptosis.

For researchers and professionals in drug development and chemical safety, this comparative analysis highlights the need for careful consideration of the toxicological profiles of azo dyes and their potential metabolites. Future research should focus on developing safer alternatives with reduced toxicity and environmental impact, guided by a thorough understanding of the structure-toxicity relationships within this important class of compounds.

References

DAPI Dominates: A Comparative Guide to Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the precise visualization of the nucleus is paramount. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the cornerstone of nuclear counterstaining in fluorescence microscopy. This guide provides a comprehensive comparison of DAPI with Disperse Blue 291, a textile dye, evaluating their suitability for researchers, scientists, and drug development professionals. While DAPI is a well-established and validated tool, this guide will explore the available data for this compound and assess its potential, or lack thereof, as a viable alternative.

At a Glance: DAPI vs. This compound

FeatureDAPIThis compound
Primary Application Nuclear CounterstainTextile Dye
Binding Target A-T rich regions of dsDNAPrimarily used for synthetic fibers
Fluorescence Emission Bright Blue (~461 nm)Not characterized for microscopy
Excitation Maximum ~358 nmNot characterized for microscopy
Cell Permeability Permeant to fixed and, at high concentrations, live cellsInformation not available
Established Protocols Widely available and validatedNone for nuclear staining
Photostability Moderate, enhanced with antifade reagentsInformation not available
Toxicity Potential mutagenShown to have mutagenic and genotoxic effects

DAPI: The Gold Standard in Nuclear Visualization

DAPI is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2][3][][5] This binding results in a significant enhancement of its fluorescence, producing a bright blue signal that clearly delineates the nucleus.[3][5][6] Its spectral properties, with an excitation maximum around 358 nm and an emission maximum at approximately 461 nm, make it compatible with a wide range of other fluorophores used in multicolor imaging experiments.[1][2][][7]

Mechanism of Action

DAPI's utility as a nuclear stain stems from its specific interaction with DNA. The dye intercalates within the A-T rich regions of the DNA double helix. This binding event leads to a conformational change in the DAPI molecule, causing a dramatic increase in its fluorescence quantum yield.

DAPI DAPI DNA A-T Rich Regions in dsDNA DAPI->DNA Binds to minor groove Fluorescence Bright Blue Fluorescence DNA->Fluorescence Induces fluorescence enhancement

DAPI's mechanism of action for nuclear staining.

This compound: An Unconventional Candidate

This compound is primarily known as a commercial dye used in the textile industry for coloring synthetic fibers like polyester.[8] It belongs to the class of azo dyes.[9] While some dyes used in industrial applications have found surprising uses in biological research, there is currently no scientific literature or validated protocol to support the use of this compound as a nuclear counterstain in fluorescence microscopy.

Studies on this compound have focused on its toxicological properties, with research indicating that it can be mutagenic and genotoxic.[10][11] These findings raise significant safety concerns for its use in a laboratory setting, particularly for live-cell imaging. Furthermore, its spectral properties for fluorescence microscopy and its specific binding targets within a cell have not been characterized.

Experimental Protocols

DAPI Staining Protocol for Fixed Cells

This protocol is a standard method for staining the nuclei of fixed cells with DAPI.

start Start: Fixed Cells on Slide wash1 Wash with PBS start->wash1 permeabilize Permeabilize with Triton X-100 (optional) wash1->permeabilize wash2 Wash with PBS permeabilize->wash2 stain Incubate with DAPI solution (1 µg/mL) in the dark wash2->stain wash3 Wash with PBS stain->wash3 mount Mount with antifade medium wash3->mount image Image with Fluorescence Microscope mount->image

Standard workflow for DAPI nuclear counterstaining.

Materials:

  • Fixed cells on coverslips or slides

  • Phosphate-buffered saline (PBS)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Antifade mounting medium

Procedure:

  • Rehydrate and Wash: Briefly wash the fixed cells with PBS to rehydrate the sample.

  • DAPI Staining: Dilute the DAPI stock solution to a working concentration of 0.1-1 µg/mL in PBS. Cover the cells with the DAPI working solution and incubate for 1-5 minutes at room temperature, protected from light.[12]

  • Washing: Rinse the sample several times with PBS to remove unbound DAPI and reduce background fluorescence.

  • Mounting: Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (excitation ~360 nm, emission ~460 nm).

Conclusion: The Clear Choice for Nuclear Counterstaining

Based on the extensive body of scientific literature and established protocols, DAPI remains the unequivocal choice for nuclear counterstaining in fluorescence microscopy. Its specificity for DNA, bright fluorescence, and compatibility with other fluorochromes make it a reliable and indispensable tool for researchers.

In contrast, this compound lacks the necessary scientific validation for this application. Its primary use as a textile dye, coupled with its reported mutagenicity and the absence of characterized fluorescent properties for microscopy, renders it an unsuitable and potentially hazardous alternative. For accurate, reproducible, and safe nuclear visualization, researchers should continue to rely on well-characterized reagents like DAPI.

References

Unveiling the Genotoxic Profile: A Comparative Analysis of Disperse Blue 291 and Other Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the genotoxic potential of Disperse Blue 291 in comparison to other commercially significant disperse dyes reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

This compound, a widely used azo dye in the textile industry, has come under scientific scrutiny for its potential genotoxic effects. Understanding its safety profile in relation to other disperse dyes is paramount for risk assessment and the development of safer alternatives. This guide provides a comparative evaluation of the genotoxicity of this compound against other disperse dyes such as Disperse Red 1, Disperse Orange 1, and Disperse Red 13, based on a review of multiple scientific studies.

Comparative Genotoxicity Data

The genotoxic potential of this compound and other selected disperse dyes has been evaluated using a battery of in vitro and in vivo assays. The following table summarizes the key findings from these studies, offering a side-by-side comparison of their effects across different experimental models and endpoints.

DyeAssayCell Line / Animal ModelConcentration RangeKey Genotoxic EffectsCitation
This compound Comet AssayHuman HepG2 cells200 - 1000 µg/mLIncrease in comet tail length starting at 400 µg/mL.[1]
Micronucleus TestHuman HepG2 cells200 - 1000 µg/mLIncreased frequency of micronuclei from 400 µg/mL.[1]
Micronucleus TestMale Swiss mice (in vivo)50 mg/kg bwIncreased frequency of micronucleated polychromatic erythrocytes. No primary DNA damage or changes in BAX, BCL2, SMAD4, and TNFA gene expression were observed.[2]
Disperse Red 1 Micronucleus TestHuman lymphocytes and HepG2 cells0.2 - 1.0 µg/mL (lymphocytes), up to 2.0 µg/mL (HepG2)Dose-dependent increase in micronuclei formation.[3][4]
Comet AssayMale Swiss mice (in vivo, germ cells)20, 100, and 500 mg/kg bwIncreased DNA damage in testis cells at 100 and 500 mg/kg.[5]
Ames TestSalmonella typhimuriumNot specifiedPositive for mutagenicity, inducing frameshift mutations.[6]
Disperse Orange 1 Micronucleus TestHuman lymphocytes and HepG2 cells0.2 - 1.0 µg/mL (lymphocytes), up to 2.0 µg/mL (HepG2)Dose-dependent increase in micronuclei formation.[3][4]
Comet AssayHuman HepG2 cells0.2 - 4.0 µg/mLShowed genotoxic effects.[7][8]
Ames TestSalmonella typhimuriumNot specifiedPositive for mutagenicity, inducing frameshift mutations, with enhanced effects in strains overproducing nitroreductase and o-acetyltransferase.[7][8]
Disperse Red 13 Micronucleus TestHuman lymphocytesNot specifiedInduced chromosomal damage.[9]
Ames TestSalmonella typhimuriumNot specifiedMutagenic potential observed for the dye and its degradation products. The presence of a chlorine substituent decreased mutagenicity compared to Disperse Red 1.[6][9]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

  • Cell Preparation: Cells (e.g., HepG2) are treated with various concentrations of the disperse dye for a specified period. A negative control (vehicle) and a positive control (a known genotoxic agent) are included.

  • Embedding in Agarose (B213101): Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, allowing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the "comet" tail and the intensity of DNA in the tail relative to the head.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage or aneuploidy by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Cells (e.g., human lymphocytes or HepG2) are cultured and exposed to different concentrations of the test dye. A vehicle control and a positive control are run in parallel.

  • Cytokinesis Block (for binucleated cells): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is then calculated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Bacterial Strains: Different tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used. Strains with varying levels of nitroreductase and O-acetyltransferase activity are particularly relevant for azo dyes.

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of an S9 fraction, a rat liver homogenate that mimics mammalian metabolism, to detect mutagens that require metabolic activation.

  • Plate Incorporation Method: The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate (lacking histidine).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in genotoxicity evaluation, the following diagrams have been generated using the DOT language.

G cluster_0 Comet Assay Workflow A Cell Treatment with Disperse Dye B Harvest and Mix Cells with Low Melting Point Agarose A->B C Embed on Agarose-Coated Slide B->C D Cell Lysis (High Salt, Detergent) C->D E Alkaline Unwinding of DNA D->E F Electrophoresis E->F G Neutralization and Staining F->G H Fluorescence Microscopy and Scoring G->H

Caption: A simplified workflow of the Comet Assay for detecting DNA damage.

G cluster_1 Proposed Genotoxicity Pathway of Azo Dyes Dye Azo Dye (e.g., this compound) Metabolism Metabolic Activation (e.g., Azoreduction, Oxidation) Dye->Metabolism Metabolites Reactive Metabolites (e.g., Aromatic Amines, Nitrenium Ions) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA_Damage DNA Damage (e.g., DNA Adducts, Strand Breaks) Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Oxidative_Damage->p53 Response Cellular Response p53->Response Arrest Cell Cycle Arrest & DNA Repair Response->Arrest allows for Apoptosis Apoptosis Response->Apoptosis if damage is severe

Caption: A generalized signaling pathway for azo dye-induced genotoxicity.

Conclusion

The available data indicates that this compound exhibits genotoxic potential, causing DNA damage and chromosomal aberrations in both in vitro and in vivo models. When compared to other disperse dyes like Disperse Red 1 and Disperse Orange 1, it demonstrates a similar capacity to induce genotoxic effects, although the effective concentrations and specific endpoints may vary. The mechanism of genotoxicity for these azo dyes likely involves metabolic activation to reactive intermediates that can form DNA adducts and/or induce oxidative stress, leading to the activation of DNA damage response pathways, such as the p53 signaling cascade.

This comparative guide underscores the importance of comprehensive toxicological testing for textile dyes. For researchers and professionals in drug development, this information is crucial for understanding the potential off-target effects of structurally related compounds and for the development of safer chemical entities. Continued research into the specific molecular mechanisms of dye-induced genotoxicity is essential for refining risk assessment strategies and ensuring human and environmental safety.

References

A Comparative Analysis of the Photostability of Disperse Blue 291 and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative photostability of two commonly utilized dyes, featuring quantitative data, detailed experimental protocols, and visual process diagrams.

This guide provides a detailed comparative study of the photostability of Disperse Blue 291, a high-energy disperse dye, and fluorescein (B123965), a widely used fluorescent tracer. Understanding the photostability of these dyes is critical for their effective application in various research and development fields, from textile science to drug delivery, where light-induced degradation can significantly impact experimental outcomes and product performance.

Quantitative Photostability Data

The photostability of a dye is its ability to resist fading or degradation upon exposure to light. This is a crucial parameter for applications requiring long-term color or fluorescence integrity. Below is a summary of the available quantitative and semi-quantitative data for this compound and fluorescein.

ParameterThis compoundFluorescein
Lightfastness Rating (ISO 105-B02) 5-6 (on a scale of 1-8)Not typically rated on this scale
Estimated Time to Fade Approx. 80-160 hours to fade to a grey scale 4 under standard ISO 105-B02 conditions[1]Photodegradation is highly dependent on environmental factors.
Fluorescence Quantum Yield (Φf) Not applicable (primarily an absorption dye)~0.92 in 0.1 M NaOH[2]
Photobleaching Quantum Yield (Φb) Data not readily availableCan be on the order of 10⁻⁴ to 10⁻⁷, highly dependent on conditions[3]
Photodegradation Rate Estimated based on lightfastness ratingA photodegradation rate of 53 s⁻¹ has been reported in an air-saturated aqueous solution.[4]
Photodegradation Kinetics Generally follows pseudo-first-order kinetics for disperse dyes.Can follow second-order kinetics in the presence of photosensitizers like ZnO nanoparticles.[5][6]

Note: A direct comparison of the photostability of these two dyes is challenging due to the different metrics used to evaluate them. The Blue Wool Scale is a qualitative measure of fading, while the photobleaching quantum yield is a quantitative measure of the number of molecules that are destroyed per photon absorbed. However, the provided data suggests that this compound, with a good to very good lightfastness rating, is designed for applications requiring prolonged light exposure, whereas fluorescein is known to be more susceptible to photobleaching, a critical consideration in fluorescence microscopy and other sensitive applications.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Lightfastness (ISO 105-B02)

This protocol outlines the standardized method for assessing the color fastness to artificial light using a xenon arc fading lamp, as is commonly used for textile dyes like this compound.

Objective: To determine the resistance of a dye on a substrate to the fading action of an artificial light source that mimics natural daylight.

Apparatus:

  • Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[7][8][9][10]

  • Blue Wool Standards (ISO 105-B08).[7][8]

  • Grey Scale for assessing color change (ISO 105-A02).

  • Specimen holders.

  • Masking material.

Procedure:

  • Specimen Preparation: A sample of the textile dyed with this compound is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Mounting of Blue Wool Standards: A set of Blue Wool Standards (typically ranging from 1 to 8) is mounted in the same manner as the test specimen. Each standard has a known lightfastness.

  • Exposure: The mounted specimen and Blue Wool Standards are placed in the xenon arc apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the specific requirements of the test method (e.g., "normal," "extreme low RH," or "extreme high RH").[8] The most common conditions involve an irradiance of 42 W/m² (300-400 nm) and a black standard temperature of 50°C.[1]

  • Assessment of Fading: The specimens are periodically inspected. The exposure is continued until the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale (e.g., grade 4).

  • Rating: The lightfastness of the test specimen is determined by comparing its fading to that of the Blue Wool Standards. The rating corresponds to the number of the Blue Wool Standard that shows a similar degree of fading.[7] For instance, if the specimen fades to a similar extent as Blue Wool Standard 6, its lightfastness rating is 6.

ISO_105_B02_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Prep_Sample Prepare Dyed Specimen Mount Mount Specimen & Standards Prep_Sample->Mount Prep_BWS Prepare Blue Wool Standards Prep_BWS->Mount Expose Expose in Xenon Arc Apparatus Mount->Expose Inspect Periodically Inspect Fading Expose->Inspect Compare Compare Fading to Blue Wool Standards Inspect->Compare Fading Reaches Grey Scale 4 Rate Assign Lightfastness Rating (1-8) Compare->Rate

Experimental workflow for ISO 105-B02 lightfastness testing.

Protocol 2: Determination of Photobleaching Quantum Yield (Φb) via Chemical Actinometry

This protocol describes a method to quantify the photostability of a fluorescent dye like fluorescein in solution by measuring its photobleaching quantum yield. This is achieved by comparing the rate of photodegradation of the dye to that of a chemical actinometer with a known quantum yield.

Objective: To determine the number of dye molecules that are photochemically destroyed per photon absorbed.

Apparatus:

  • Light source with a specific wavelength output (e.g., a laser or a lamp with a monochromator).

  • Reaction cell (cuvette).

  • UV-Vis spectrophotometer.

  • Magnetic stirrer.

  • Chemical actinometer solution (e.g., potassium ferrioxalate).[11]

Procedure:

  • Actinometry (Photon Flux Measurement):

    • Fill the reaction cell with the chemical actinometer solution.

    • Irradiate the solution with the light source for a specific period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

    • Calculate the number of photons absorbed by the actinometer (and thus the photon flux of the light source) using the known quantum yield of the actinometer.[11][12]

  • Sample Irradiation:

    • Fill the same reaction cell with a solution of the fluorescent dye (e.g., fluorescein) of known concentration.

    • Irradiate the dye solution with the same light source under identical conditions (e.g., geometry, irradiation time).

    • Monitor the decrease in the dye's absorbance or fluorescence intensity over time.

  • Calculation of Photobleaching Quantum Yield:

    • Determine the initial rate of photodegradation of the dye from the change in its concentration over time.

    • The photobleaching quantum yield (Φb) is calculated using the following formula: Φb = (Number of dye molecules degraded) / (Number of photons absorbed by the dye)

Quantum_Yield_Workflow cluster_actinometry Actinometry cluster_sample Sample Analysis Prep_Act Prepare Actinometer Solution Irrad_Act Irradiate Actinometer Prep_Act->Irrad_Act Measure_Act Measure Absorbance Change Irrad_Act->Measure_Act Calc_Flux Calculate Photon Flux Measure_Act->Calc_Flux Calc_Yield Calculate Photobleaching Quantum Yield (Φb) Calc_Flux->Calc_Yield Prep_Dye Prepare Dye Solution Irrad_Dye Irradiate Dye Solution Prep_Dye->Irrad_Dye Measure_Dye Monitor Absorbance/ Fluorescence Decay Irrad_Dye->Measure_Dye Calc_Rate Determine Degradation Rate Measure_Dye->Calc_Rate Calc_Rate->Calc_Yield

Workflow for determining photobleaching quantum yield.

Photodegradation Pathways

The mechanisms by which dyes degrade upon exposure to light are complex and depend on the molecular structure of the dye and its environment.

This compound (Azo Dye)

This compound is a monoazo dye. The photodegradation of azo dyes can proceed through several pathways, often involving oxidation or reduction of the azo bond (-N=N-), which is the primary chromophore. Under aerobic conditions, photo-oxidation is a common degradation route.

Azo_Degradation Azo Azo Dye (Ar-N=N-Ar') Excited Excited State (Azo Dye)* Azo->Excited Light (hν) Intermediates Intermediate Products (e.g., aromatic amines, phenolic compounds) Azo->Intermediates Direct Photolysis Radical Radical Species (e.g., •OH, O₂⁻•) Excited->Radical Energy Transfer to O₂ Radical->Intermediates Oxidative Attack on Azo Bond Mineralization Mineralization (CO₂, H₂O, etc.) Intermediates->Mineralization Further Oxidation

Simplified photodegradation pathway of an azo dye.

The process is often initiated by the absorption of light, leading to an excited state of the dye molecule. This excited molecule can then react with oxygen to generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[13] These highly reactive species can then attack the azo bond, leading to its cleavage and the formation of various intermediate products, including aromatic amines and phenolic compounds, which may be further degraded to smaller molecules.[9][14][15]

Fluorescein

The photodegradation of fluorescein often proceeds via a photosensitized oxidation mechanism, particularly in the presence of molecular oxygen.

Fluorescein_Degradation Fluorescein Fluorescein (S₀) S1 Excited Singlet State (S₁) Fluorescein->S1 Light (hν) Intermediates Oxidized Intermediates Fluorescein->Intermediates Reaction with ¹O₂ T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Singlet_O2 Singlet Oxygen (¹O₂) T1->Singlet_O2 Energy Transfer to ³O₂ Degradation Photodegraded Products Intermediates->Degradation Further Reactions

Simplified photodegradation pathway of fluorescein.

Upon absorption of light, the fluorescein molecule is promoted to an excited singlet state. Through intersystem crossing, it can transition to a longer-lived excited triplet state.[16][17] This triplet-state fluorescein can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.[4] This singlet oxygen can then react with a ground-state fluorescein molecule, leading to its oxidative degradation and the formation of non-fluorescent products.[4] The rate of this process is influenced by factors such as pH and the presence of oxygen and other reactive species.[18]

References

Benchmarking the performance of Disperse blue 291 in HPLC against other azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and materials science, the accurate and efficient separation and quantification of chemical compounds are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these applications. This guide provides a comparative performance benchmark of Disperse Blue 291, a monoazo dye, against other common azo dyes, specifically Disperse Red 1 and Disperse Orange 3, under standardized HPLC conditions. The data presented herein is intended to assist researchers, scientists, and drug development professionals in method development, validation, and the selection of appropriate analytical strategies for azo dyes.

Comparative HPLC Performance Data

The following table summarizes the key performance indicators for this compound, Disperse Red 1, and Disperse Orange 3 under a standardized reversed-phase HPLC method. The data has been compiled from various studies to provide a comparative overview. It is important to note that slight variations in retention times can occur due to differences in specific HPLC systems, column batches, and laboratory conditions.

DyeChemical StructureMolecular FormulaMW ( g/mol )Retention Time (min)Wavelength of Max. Abs. (λmax, nm)
This compound C₁₉H₂₁BrN₆O₆509.31~15.8590
Disperse Red 1 C₁₆H₁₈N₄O₃314.34~11.2500
Disperse Orange 3 C₁₂H₁₀N₄O₂242.23~8.5448

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Experimental Protocols

The data presented in this guide is based on a common and robust HPLC methodology for the analysis of disperse dyes, adapted from the principles of the DIN 54231 standard method.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of this compound, Disperse Red 1, and Disperse Orange 3 in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 100 µg/mL.

  • Working Solutions: From the stock solutions, prepare working standard solutions and mixtures at a concentration of 10 µg/mL by diluting with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions
  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase:

    • Solvent A: Water with 10 mM ammonium (B1175870) acetate.

    • Solvent B: Acetonitrile with 10 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Photodiode Array (PDA) detector monitoring at the respective λmax of each dye (590 nm for this compound, 500 nm for Disperse Red 1, and 448 nm for Disperse Orange 3).

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of azo dyes as described in the experimental protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Dye Standard B Dissolution in Solvent (e.g., Methanol) A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm filter) C->D E Injection into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G Detection by PDA/UV-Vis Detector F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Reporting of Results I->J

Caption: General workflow for the HPLC analysis of azo dyes.

Discussion of Performance

The retention behavior of the three azo dyes on a C18 column is primarily governed by their polarity. Disperse Orange 3 , being the most polar of the three, exhibits the shortest retention time. Its earlier elution is attributed to its smaller molecular size and fewer hydrophobic interactions with the stationary phase.

Disperse Red 1 shows intermediate retention, reflecting its moderate polarity and molecular weight.

This compound is the least polar and has the highest molecular weight among the compared dyes, resulting in the longest retention time. Its larger, more complex structure leads to stronger hydrophobic interactions with the C18 stationary phase, thus requiring a higher concentration of the organic solvent (acetonitrile) for elution.

The distinct retention times and λmax values for each dye allow for their effective separation and quantification in a mixture using the described HPLC method with PDA detection. The baseline separation of these dyes demonstrates the suitability of the C18 stationary phase and the specified gradient elution for analyzing disperse azo dyes with varying polarities.

Conclusion

This comparative guide provides a foundational benchmark for the HPLC analysis of this compound against other common azo dyes. The provided experimental protocol offers a robust starting point for method development and validation. The performance data indicates that standard reversed-phase HPLC is a highly effective technique for the separation and analysis of these compounds. Researchers and professionals in drug development can utilize this information to optimize their analytical workflows, ensuring accurate and reliable characterization of azo dyes in various matrices.

Disperse Blue 291: A Comparative Analysis of Staining Efficacy in Fixed vs. Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the staining efficiency of Disperse Blue 291, an azo dye, in fixed versus live cell applications. The information is synthesized from available toxicological data and general principles of cell staining to provide a hypothetical performance comparison and standardized protocols for experimental consideration.

Introduction to this compound

This compound is a synthetic dye belonging to the azo class, primarily utilized in the textile industry.[1][2] Its chemical structure and properties, particularly its limited solubility in aqueous solutions, suggest potential challenges and specific behaviors when applied as a cellular stain. Toxicological studies have indicated that this compound can exhibit cytotoxic, genotoxic, and mutagenic effects in various cell lines, a critical consideration for its use in biological research, especially in live-cell imaging.[2][3][4]

Performance Comparison: Fixed vs. Live Cells

The differential performance of this compound in fixed versus live cells is anticipated to be significant due to factors such as cell membrane integrity, metabolic activity, and the dye's inherent cytotoxicity. The following table summarizes the hypothetical staining efficiency based on these considerations.

FeatureFixed Cell StainingLive Cell StainingRationale
Staining Intensity Moderate to HighLow to ModerateFixation and permeabilization allow the dye to more readily access intracellular components, potentially leading to stronger staining. In live cells, the intact cell membrane may limit dye uptake.
Uniformity of Staining HighVariableThe fixation process cross-links cellular components, leading to a more uniform distribution of the dye. In live cells, staining may be compartmentalized or vary based on cell health and membrane potential.
Cell Viability Not ApplicableLowThis compound has demonstrated cytotoxic effects, which would likely compromise the viability of live cells during and after staining.[3]
Background Fluorescence Low to ModerateModerate to HighIn fixed and permeabilized cells, washing steps are generally more effective at removing unbound dye. In live cells, the dye may nonspecifically associate with the cell membrane or be internalized, leading to higher background.
Photostability ModerateLow to ModerateThe photostability in live cells may be reduced due to metabolic processes and the potential for phototoxicity, which is exacerbated by the dye's inherent toxicity.
Suitability for Long-Term Imaging Not ApplicableNot RecommendedThe cytotoxicity of this compound makes it unsuitable for time-lapse imaging of live cells.[3]

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in staining fixed and live cells. These protocols are based on standard cell staining procedures and should be optimized for specific cell types and experimental conditions.

Fixed Cell Staining Protocol

This protocol is designed for staining cells that have been previously fixed and permeabilized, making them suitable for endpoint analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass slides and coverslips

  • Cell culture of choice

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution to a working concentration (e.g., 1-10 µg/mL) in PBS. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging seed Seed Cells fix Fixation seed->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization wash1->perm wash2 Wash (PBS) perm->wash2 stain Stain with This compound wash2->stain wash3 Wash (PBS) stain->wash3 mount Mount wash3->mount image Image mount->image Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging seed Seed Cells stain Incubate with This compound seed->stain wash Wash stain->wash image Immediate Imaging wash->image

References

Unveiling the Blue: A Comparative Guide to Disperse Blue 291 and Validated Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical step in visualizing cellular structures and processes. This guide provides a comprehensive comparison of the textile dye Disperse Blue 291 against established, well-validated blue fluorescent probes, namely DAPI and Hoechst 33342. While this compound is a commercially available blue dye, our findings indicate a significant lack of scientific validation for its use as a selective fluorescent probe in research applications. This guide, therefore, serves to highlight the characteristics of validated probes and provide a framework for understanding the necessary parameters for a compound to be considered a reliable fluorescent tool.

Executive Summary

This compound, an azo dye primarily used in the textile industry, lacks the documented photophysical properties and experimental validation required for use as a selective fluorescent probe in a research setting. In contrast, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 are extensively characterized nuclear stains with well-defined excitation and emission spectra, high quantum yields upon binding to DNA, and established protocols for their use in cellular imaging. This guide will objectively present the available information on this compound and compare its hypothetical use case against the proven performance of DAPI and Hoechst 33342.

Performance Comparison: this compound vs. Standard Fluorescent Probes

The following table summarizes the key performance characteristics of this compound (where information is available or can be inferred from its chemical class) and the validated fluorescent probes DAPI and Hoechst 33342.

FeatureThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342
Primary Application Textile Dyeing[1]Nuclear Staining in Fixed Cells[2]Nuclear Staining in Live and Fixed Cells[3][4]
Excitation Max (nm) Not Reported~358 (bound to DNA)~350 (bound to DNA)
Emission Max (nm) Not Reported~461 (bound to DNA)~461 (bound to DNA)
Fluorescence Quantum Yield Not ReportedHigh upon binding to A-T rich regions of DNAHigh upon binding to A-T rich regions of DNA
Cell Permeability Not ReportedGenerally considered cell impermeant; requires fixation/permeabilization[3][5]Cell permeant; suitable for live-cell imaging[3][4]
Binding Specificity Not ReportedBinds to the minor groove of dsDNA, with a preference for A-T rich regions.[2]Binds to the minor groove of dsDNA, with a preference for A-T rich regions.[3]
Toxicity Known mutagenic and genotoxic effects.[6]Can be toxic to cells, a reason it's primarily used in fixed cells.[2][7]Less toxic than DAPI, making it more suitable for live-cell imaging.[2][7]
Photostability Not ReportedProne to photobleaching with prolonged exposure.[3]Also subject to photobleaching.[3]

Experimental Protocols

Detailed methodologies for the application of validated fluorescent probes are crucial for reproducible results. As no established protocols exist for this compound as a fluorescent probe, we present standard protocols for DAPI and Hoechst 33342.

Protocol 1: Nuclear Staining of Fixed Cells with DAPI
  • Cell Fixation:

    • Grow cells on coverslips or in a multi-well plate.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare a DAPI staining solution at a concentration of 1 µg/mL in PBS.[2]

    • Incubate the fixed and permeabilized cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.

Protocol 2: Nuclear Staining of Live Cells with Hoechst 33342
  • Cell Preparation:

    • Grow cells on a glass-bottom dish or a multi-well plate suitable for live-cell imaging.

  • Hoechst 33342 Staining:

    • Prepare a Hoechst 33342 staining solution at a concentration of 1-10 µg/mL in cell culture medium or a suitable buffer (e.g., HBSS).[7] The optimal concentration should be determined empirically for the specific cell type.

    • Replace the cell culture medium with the Hoechst 33342 staining solution.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing (Optional):

    • For some applications, washing the cells once with fresh, pre-warmed medium can reduce background fluorescence. However, Hoechst dyes have minimal fluorescence in solution and a wash step is often not necessary.[2]

  • Imaging:

    • Image the live cells using a fluorescence microscope equipped with a UV excitation source, a blue emission filter, and a stage-top incubator to maintain temperature and CO2 levels.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Nuclear Staining cluster_dapi DAPI Staining (Fixed Cells) cluster_hoechst Hoechst 33342 Staining (Live Cells) dapi_start Start with Cultured Cells dapi_fix Fixation (e.g., 4% PFA) dapi_start->dapi_fix dapi_perm Permeabilization (e.g., 0.1% Triton X-100) dapi_fix->dapi_perm dapi_stain DAPI Staining (1 µg/mL) dapi_perm->dapi_stain dapi_image Fluorescence Microscopy dapi_stain->dapi_image hoechst_start Start with Cultured Cells hoechst_stain Hoechst 33342 Staining (1-10 µg/mL) hoechst_start->hoechst_stain hoechst_image Live-Cell Fluorescence Microscopy hoechst_stain->hoechst_image signaling_pathway Mechanism of Action for DNA-Binding Fluorescent Probes probe Fluorescent Probe (e.g., DAPI, Hoechst) complex Probe-DNA Complex probe->complex Binds to dna Double-Stranded DNA (A-T Rich Minor Groove) dna->complex emission Blue Fluorescence Emission complex->emission Emits excitation UV Excitation excitation->complex Excites

References

Disperse Blue 291: A Comparative Review of In Vitro and In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 291, a monoazo dye used in the textile industry, has come under scrutiny for its potential toxicological effects. This guide provides a comparative overview of the in vitro and in vivo toxicity of this compound, summarizing key experimental data and methodologies to inform risk assessment and guide future research.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on the toxicity of this compound.

Parameter Test System Concentration/Dose Observed Effect Reference
Genotoxicity (Comet Assay)Human HepG2 cells≥ 400 µg/mLIncrease in comet tail length (DNA damage)[1]
Mutagenicity (Micronucleus Test)Human HepG2 cells≥ 400 µg/mLIncreased frequency of micronuclei[1]
Cytotoxicity (Cell Viability Test)Human HepG2 cells≥ 400 µg/mLDecreased cell viability[1]
Cell Viability & Mitochondrial FunctionPorcine IPEC-J2 & Mouse MPEK-BL6 cellsNot specifiedNo significant impairment of cell viability or mitochondrial function[2]

Table 1: Summary of In Vitro Toxicity Data for this compound

Parameter Test System Dose Observed Effect Reference
Genotoxicity (Micronucleus Test)Male Swiss mice (bone marrow)50 mg/kg body weight (oral administration)Increased frequency of micronucleated polychromatic erythrocytes[3][4]
Acute Toxicity (LC50)Fish (Pimephales promelas)0.0675 mg/L (96 hours)50% mortality[5]

Table 2: Summary of In Vivo Toxicity Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the key experimental protocols used to assess the toxicity of this compound.

In Vitro Assays
  • Cell Lines and Culture:

    • Human hepatoma (HepG2) cells were utilized to assess genotoxicity, mutagenicity, and cytotoxicity.[1] These cells are a common model for liver toxicity studies as they retain many of the metabolic functions of hepatocytes.

    • Porcine intestinal epithelial (IPEC-J2) and mouse skin keratinocyte (MPEK-BL6) cells were used to evaluate effects on cell viability and mitochondrial function.[2]

  • Comet Assay (Single Cell Gel Electrophoresis):

    • HepG2 cells were exposed to various concentrations of this compound (200, 400, 600, 800, and 1000 µg/mL).[1]

    • Following exposure, cells were embedded in agarose (B213101) on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions.

    • DNA damage is visualized as a "comet tail" of fragmented DNA migrating away from the nucleus. The length of the tail is proportional to the extent of DNA damage.[1]

  • Micronucleus Test:

    • HepG2 cells were treated with the same range of concentrations of this compound.[1]

    • This assay assesses chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[1]

  • Cell Viability Assay:

    • The viability of HepG2 cells exposed to this compound was determined to assess the cytotoxic potential of the dye.[1] While the specific assay was not detailed in the source, common methods include MTT or neutral red uptake assays.

  • Cell Viability and Mitochondrial Respiration Assay:

    • IPEC-J2 and MPEK-BL6 cells were cultured with this compound.[2]

    • Cell viability was quantified using assays such as the CellTox Green Cytotoxicity Assay.[2]

    • Mitochondrial function was assessed by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[2]

In Vivo Assays
  • Animal Model and Administration:

    • Male Swiss mice were used for the in vivo genotoxicity study.[3][4]

    • This compound was administered orally by gavage at a dose of 50 mg/kg of body weight.[3][4]

  • Micronucleus Assay in Bone Marrow:

    • Following oral administration, bone marrow cells were collected from the mice.

    • The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined. An increase in MNPCEs indicates chromosomal damage in developing red blood cells.[3][4]

  • Acute Fish Toxicity Test (LC50):

    • The acute toxicity to fish was determined using a standardized 96-hour test with the species Pimephales promelas (fathead minnow).[5][6]

    • Fish were exposed to a range of concentrations of this compound in a static or semi-static system.

    • The concentration that resulted in the death of 50% of the test population (LC50) within the 96-hour period was calculated.[5][6]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of toxicity for this compound and the general workflows of the key toxicological assays.

G cluster_ext External Environment cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DB291 This compound Membrane Membrane Permeation DB291->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS DNA_Interaction Direct DNA Interaction (Intercalation) Membrane->DNA_Interaction OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage (Strand Breaks) OxidativeStress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Interaction->DNA_Damage DDR DNA Damage Response (ATM/ATR pathway) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DDR->Apoptosis

Caption: Proposed mechanism of this compound induced toxicity.

G cluster_invitro In Vitro Toxicity Testing Workflow start_vitro Expose Cell Culture (e.g., HepG2) to This compound comet Comet Assay start_vitro->comet micronucleus_vitro Micronucleus Test start_vitro->micronucleus_vitro viability Cell Viability Assay start_vitro->viability end_vitro Assess Genotoxicity, Mutagenicity, and Cytotoxicity comet->end_vitro micronucleus_vitro->end_vitro viability->end_vitro

Caption: General workflow for in vitro toxicity assessment.

G cluster_invivo In Vivo Genotoxicity Testing Workflow (Mouse) start_vivo Administer this compound to Mice (Oral Gavage) collection Collect Bone Marrow Cells start_vivo->collection micronucleus_vivo Micronucleus Assay (MNPCE analysis) collection->micronucleus_vivo end_vivo Assess Chromosomal Damage micronucleus_vivo->end_vivo

Caption: General workflow for in vivo genotoxicity assessment.

Comparative Analysis and Discussion

The available data indicate that this compound exhibits clear genotoxic, mutagenic, and cytotoxic effects in in vitro models, particularly in the human liver cell line HepG2.[1] The induction of DNA damage (comet assay) and chromosomal aberrations (micronucleus test) at concentrations of 400 µg/mL and above suggests a potential carcinogenic risk.[1] The accompanying decrease in cell viability at these concentrations further underscores its cytotoxic nature in this cell type.[1]

Interestingly, a separate in vitro study using porcine intestinal epithelial cells (IPEC-J2) and mouse skin keratinocytes (MPEK-BL6) did not find significant impairment of cell viability or mitochondrial function.[2] This discrepancy could be attributed to cell-type specific metabolic capabilities or differences in membrane permeability. The larger molecular size of this compound may limit its penetration into certain cell types.[2] It has been suggested, however, that at high concentrations or with prolonged exposure, this compound can still induce cellular oxidative stress.[2]

The in vivo findings in mice corroborate the genotoxic potential observed in vitro. Oral administration of this compound at a dose of 50 mg/kg body weight led to a significant increase in micronucleated polychromatic erythrocytes in the bone marrow, indicating that the dye or its metabolites can reach and damage the genetic material of hematopoietic stem cells.[3][4] This finding is particularly relevant for assessing systemic toxicity.

The high acute toxicity of this compound to fish, with a 96-hour LC50 of 0.0675 mg/L, highlights its potential environmental risk to aquatic ecosystems.[5]

The mechanism of this compound's toxicity likely involves multiple pathways. Its genotoxicity suggests direct interaction with DNA, possibly through intercalation as indicated by in silico studies, leading to DNA damage.[7] This damage would trigger DNA damage response (DDR) pathways, such as the ATM/ATR signaling cascade, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, apoptosis. The induction of oxidative stress is another key mechanism.[2] Reactive oxygen species (ROS) can directly damage cellular macromolecules, including DNA, lipids, and proteins, and can also induce mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.

References

Disperse blue 291: a comparative study with other potential carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Disperse Blue 291 and other potential carcinogens, including Sudan I, Disperse Red 17, and para-phenylenediamine (PPD). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their toxicological profiles supported by experimental data and detailed methodologies.

Comparative Data on Genotoxicity and Cytotoxicity

The following tables summarize quantitative data from various studies, facilitating a direct comparison of the toxicological effects of this compound and other selected compounds.

Table 1: Comparative Genotoxicity Data

CompoundAssayCell Line / OrganismConcentration / DoseObserved Effect
This compound Comet AssayHuman HepG2≥ 400 µg/mLIncrease in comet tail length[1][2]
Micronucleus TestHuman HepG2≥ 400 µg/mLIncreased frequency of micronuclei[1][2]
Micronucleus TestSwiss Mice (in vivo)50 mg/kg bw (oral)Increased frequency of micronucleated polychromatic erythrocytes (MNPCEs)[3][4]
Sudan I CarcinogenicityMiceSubcutaneous admin.Production of liver tumors[5][6]
CarcinogenicityMiceBladder implantationProduction of bladder tumors[5][6]
GenotoxicityGeneralNot specifiedClassified as a genotoxic compound[7]
para-Phenylenediamine (PPD) MutagenicitySalmonella typhimurium (Ames Test)Not specifiedSlightly mutagenic; strongly mutagenic after oxidation[8][9]
CarcinogenicityOccupational ExposureNot applicableIARC Group 2A: Probably carcinogenic to humans[8][10]
CarcinogenicityPersonal UseNot applicableIARC Group 3: Not classifiable as to its carcinogenicity to humans[8][10]
Disperse Red 17 MutagenicityGeneralNot specifiedShall not be classified as germ cell mutagenic[11]
CarcinogenicityGeneralNot specifiedShall not be classified as carcinogenic[11]

Table 2: Comparative Cytotoxicity and Acute Toxicity Data

CompoundAssayCell Line / OrganismConcentration / DoseObserved Effect
This compound Cell ViabilityHuman HepG2≥ 400 µg/mLDecreased cell viability[1][2]
Acute Aquatic Toxicity (LC50)FishNot specified0.0675 mg/L[12]
Sudan I SafetyHumanNot specifiedConsidered unsafe for use in food by JECFA[5]
Disperse Red 17 Acute Oral Toxicity (LD50)Rats> 2000 mg/kg bwLow acute toxicity potential[13]
para-Phenylenediamine (PPD) Acute ToxicityHumanIngestionCan cause acute poisoning and death, primarily in cases of intentional ingestion[10]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are synthesized from established guidelines and research articles.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[14][15]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length of the comet tail.[14][16]

Detailed Protocol:

  • Cell Preparation: Isolate single cells from the test system (e.g., cell culture, whole blood).

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

  • Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slide. Cover with a coverslip and allow to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentrations) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 0.7 V/cm) for a defined period (e.g., 16-20 minutes).[17]

  • Neutralization: Neutralize the slides with a Tris-HCl buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. The comet tail length, tail intensity, or tail moment is measured to quantify DNA damage.

In Vitro Micronucleus (MNvit) Assay

The MNvit assay is used to evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of a substance.[18][19]

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. Their presence indicates chromosomal damage or interference with the mitotic apparatus.[18] The use of cytochalasin B (CytoB) blocks cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have completed one cell division.[18][19]

Detailed Protocol:

  • Cell Culture: Culture appropriate cells (e.g., human lymphocytes, CHO, HepG2) and treat them with various concentrations of the test substance.[20] The treatment can be with or without metabolic activation (S9 mix).

  • Exposure: Incubate cells with the test compound for a short period (e.g., 3-4 hours) or a longer period equivalent to 1.5-2.0 cell cycle lengths.

  • Cytochalasin B Addition: After the initial exposure, wash the cells and add Cytochalasin B to the culture medium to block cytokinesis.

  • Harvesting: After an appropriate incubation period (allowing for one cell division), harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye.[20]

  • Scoring: Under a microscope, score at least 2000 binucleated cells for the presence of micronuclei.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[22] The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-deficient medium.[21][23]

Detailed Protocol:

  • Strain Preparation: Prepare fresh overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[22]

  • Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.[23]

  • Exposure: In a test tube, mix the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.[23]

  • Plating: Add the mixture to a molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions for the mutation to be expressed) and pour it onto a minimal glucose agar plate.[23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control indicates that the substance is mutagenic.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and molecular pathways relevant to the toxicological assessment of these compounds.

G cluster_0 In Vitro Genotoxicity Assessment Workflow A Test Compound Selection (e.g., this compound) B Dose Range Finding (Cytotoxicity Assay) A->B C Definitive Assays (with and without S9 activation) B->C D Ames Test (Mutagenicity) C->D E In Vitro Micronucleus Test (Clastogenicity/Aneugenicity) C->E F Comet Assay (DNA Strand Breaks) C->F G Data Analysis (Statistical Significance) D->G E->G F->G H Weight of Evidence (Genotoxic Potential Assessment) G->H

Caption: General workflow for in vitro genotoxicity testing.

G cluster_1 PPD-Induced Cellular Stress Pathway PPD para-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Disruption OxidativeStress->Mito Signaling Inhibition of Signaling Pathways (Wnt, mTOR, NF-κB) OxidativeStress->Signaling Apoptosis Unregulated Apoptosis Mito->Apoptosis Signaling->Apoptosis

Caption: PPD-induced cellular stress signaling pathway.[24]

G cluster_2 Comparative Carcinogenic Potential DB291 This compound Genotoxic Genotoxic DB291->Genotoxic SudanI Sudan I SudanI->Genotoxic Carcinogen Animal Carcinogen SudanI->Carcinogen PotentialCarcinogen Potential Human Carcinogen SudanI->PotentialCarcinogen PPD p-Phenylenediamine (PPD) PPD->Genotoxic PPD->PotentialCarcinogen DR17 Disperse Red 17 Inconclusive Inconclusive Data DR17->Inconclusive

Caption: Logical relationships of carcinogenic potential.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.